molecular formula C94H162N36O23S B15623454 SAHM1

SAHM1

Katalognummer: B15623454
Molekulargewicht: 2196.6 g/mol
InChI-Schlüssel: BMPJJKUDYSZGHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SAHM1 is a useful research compound. Its molecular formula is C94H162N36O23S and its molecular weight is 2196.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C94H162N36O23S

Molekulargewicht

2196.6 g/mol

IUPAC-Name

4-(3-acetamidopropanoylamino)-5-[[5-carbamimidamido-1-[[1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[[1-[[3-(3-carbamimidamidopropyl)-21-[[1-[[1-[[1-[(1-carboxy-2-hydroxypropyl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-12,21-dimethyl-9-(2-methylpropyl)-2,5,8,11-tetraoxo-6-(sulfanylmethyl)-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C94H162N36O23S/c1-11-51(6)70(127-76(141)59(26-21-36-111-91(101)102)118-72(137)56(23-18-33-108-88(95)96)116-73(138)57(24-19-34-109-89(97)98)119-77(142)62(39-49(2)3)121-74(139)58(25-20-35-110-90(99)100)117-75(140)61(28-29-69(135)136)115-68(134)30-38-107-53(8)133)84(149)130-94(10)32-17-15-13-12-14-16-31-93(9,129-83(148)60(27-22-37-112-92(103)104)120-82(147)67(46-154)124-78(143)63(40-50(4)5)125-87(94)153)86(152)126-65(42-55-44-106-48-114-55)80(145)122-64(41-54-43-105-47-113-54)79(144)123-66(45-131)81(146)128-71(52(7)132)85(150)151/h12-13,43-44,47-52,56-67,70-71,131-132,154H,11,14-42,45-46H2,1-10H3,(H,105,113)(H,106,114)(H,107,133)(H,115,134)(H,116,138)(H,117,140)(H,118,137)(H,119,142)(H,120,147)(H,121,139)(H,122,145)(H,123,144)(H,124,143)(H,125,153)(H,126,152)(H,127,141)(H,128,146)(H,129,148)(H,130,149)(H,135,136)(H,150,151)(H4,95,96,108)(H4,97,98,109)(H4,99,100,110)(H4,101,102,111)(H4,103,104,112)

InChI-Schlüssel

BMPJJKUDYSZGHF-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SAHM1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mechanism of action of SAHM1, a synthetic, cell-permeable, hydrocarbon-stapled α-helical peptide. This compound is a potent inhibitor of the Notch signaling pathway, a critical regulator of cell fate decisions, proliferation, and differentiation. Dysregulation of the Notch pathway is implicated in various diseases, including T-cell acute lymphoblastic leukemia (T-ALL) and allergic asthma, making it a key therapeutic target.

Core Mechanism of Action: Inhibition of the Notch Transactivation Complex

This compound functions by directly targeting a critical protein-protein interface within the Notch transactivation complex.[1][2] In the canonical Notch signaling pathway, ligand binding to a Notch receptor on the cell surface triggers a series of proteolytic cleavages, ultimately releasing the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus, where it forms a ternary complex with the DNA-binding protein CSL (CBF1/RBP-Jκ/Su(H)/Lag-1) and a Mastermind-like (MAML) coactivator.[3][4][5][6] This complex activates the transcription of downstream Notch target genes.

This compound is a stabilized alpha-helical peptide derived from Mastermind-like 1 (MAML1).[3] It mimics the helical region of MAML1 that binds to the NICD-CSL complex. By competitively binding to this interface, this compound effectively prevents the recruitment of endogenous MAML proteins, thereby blocking the assembly of a functional Notch transactivation complex.[2][3] This leads to the genome-wide suppression of Notch-activated genes.[2]

This compound is rendered cell-permeable by its hydrocarbon staple, which enhances its proteolytic resistance and facilitates cellular entry.[2] Studies using fluorescently-labeled this compound have shown that its cellular uptake is an active process, consistent with an endocytic mechanism.[2] Once inside the cell, this compound is distributed throughout the cytoplasm and the nucleus, allowing it to access its nuclear target.[2]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's activity based on preclinical studies.

Table 1: Binding Affinity of this compound

ParameterValueMethodTarget ComplexReference
Dissociation Constant (Kd)0.12 ± 0.02 µMFluorescence PolarizationRAMANK–CSL[2]

Table 2: In Vitro Efficacy of this compound

Cell LineAssayEffectConcentrationReference
KOPT-K1 (T-ALL)Luciferase Reporter AssayNear complete repression of Notch1 activity0.55–45 µM[2][7]
KOPT-K1 (T-ALL)qRT-PCRDecreased expression of HES1, MYC, DTX120 µM[2][7]
Multiple T-ALL cell linesProliferation AssayMarked reduction in proliferation in Notch-dependent linesNot specified[2]
T-ALL cell linesApoptosis AssayInduction of caspase 3 and 7Not specified[2]

Table 3: In Vivo Efficacy of this compound

Disease ModelTreatment RegimenKey FindingsReference
Murine model of T-ALLPre-treatment of leukemic cells with this compound before inoculationStatistically significant reduction in spleen weight and circulating lymphoblasts[2]
House dust mite-driven asthma model in miceTopical therapeutic intervention during challenge phaseMarked reduction of eosinophil and T-cell numbers in bronchoalveolar lavage fluid; Reduced bronchial hyperreactivity[3][8]

Signaling Pathways and Experimental Workflows

The following diagram illustrates the canonical Notch signaling pathway and the mechanism of inhibition by this compound.

Notch_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Notch_Receptor Notch_Receptor Ligand->Notch_Receptor 1. Ligand Binding NICD NICD Notch_Receptor->NICD 2. Proteolytic Cleavage NICD_n NICD NICD->NICD_n 3. Nuclear Translocation Transcription_Complex Active Transcription Complex NICD_n->Transcription_Complex CSL CSL CSL->Transcription_Complex MAML MAML MAML->Transcription_Complex 4. Complex Assembly Target_Genes Notch Target Genes (e.g., HES1, MYC) Transcription_Complex->Target_Genes 5. Gene Transcription This compound This compound This compound->Transcription_Complex Inhibition

Caption: Mechanism of this compound action in the Notch signaling pathway.

The following diagram outlines a typical experimental workflow to evaluate the efficacy of this compound.

Experimental_Workflow Start Start Binding_Assay Fluorescence Polarization Assay Start->Binding_Assay Quantify Binding Affinity (Kd) Cell_Culture Treat Notch-dependent cells with this compound Start->Cell_Culture End End Binding_Assay->End Co_IP Co-Immunoprecipitation Cell_Culture->Co_IP Assess disruption of NICD-MAML interaction Reporter_Assay Luciferase Reporter Assay Cell_Culture->Reporter_Assay Measure downstream signaling inhibition Co_IP->End Gene_Expression qRT-PCR for Target Genes Reporter_Assay->Gene_Expression Confirm target gene repression Phenotypic_Assay Proliferation/Apoptosis Assay Gene_Expression->Phenotypic_Assay Evaluate cellular consequences Phenotypic_Assay->End

Caption: A typical experimental workflow for evaluating this compound.

Experimental Protocols

This assay is used to quantitatively measure the binding of this compound to the Notch transactivation complex components.

  • Principle: The assay measures the change in the polarization of fluorescently labeled this compound upon binding to a larger protein complex (e.g., RAMANK-CSL). The slower rotation of the larger complex results in a higher polarization value.

  • Materials:

    • Fluorescently labeled this compound (e.g., FITC-SAHM1)

    • Purified RAMANK and CSL proteins

    • Binding buffer (e.g., PBS with 0.1% Tween-20)

    • Microplate reader with polarization filters

  • Protocol:

    • Prepare a solution of the pre-formed RAMANK-CSL complex at a constant concentration.

    • Prepare serial dilutions of fluorescently labeled this compound.

    • Add the RAMANK-CSL complex and the labeled this compound dilutions to the wells of a microplate.

    • Incubate at room temperature to allow binding to reach equilibrium.

    • Measure fluorescence polarization using the microplate reader.

    • The dissociation constant (Kd) is calculated by fitting the binding curve.

This technique is used to demonstrate that this compound disrupts the interaction between NICD and MAML1 in a cellular context.

  • Principle: An antibody against a specific protein (e.g., MAML1) is used to pull down that protein and its binding partners from a cell lysate. The presence of interacting proteins is then detected by Western blotting.

  • Materials:

    • Notch-dependent cells (e.g., KOPT-K1)

    • This compound and control peptides

    • Lysis buffer (non-denaturing)

    • Antibody against MAML1

    • Protein A/G-coupled beads

    • Antibody against ICN1 for Western blotting

  • Protocol:

    • Treat cells with this compound or a control peptide.

    • Lyse the cells to release protein complexes.

    • Incubate the cell lysate with an anti-MAML1 antibody.

    • Add protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads to remove non-specific binding.

    • Elute the proteins from the beads.

    • Separate the eluted proteins by SDS-PAGE and perform a Western blot using an anti-ICN1 antibody to detect the amount of ICN1 that was co-immunoprecipitated with MAML1. A decrease in the ICN1 signal in this compound-treated samples indicates disruption of the interaction.[2]

This assay measures the transcriptional activity of the Notch pathway.

  • Principle: Cells are transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with CSL binding sites. Activation of the Notch pathway leads to luciferase expression, which can be quantified by measuring light emission.

  • Materials:

    • HEK293T or other suitable cells

    • Luciferase reporter plasmid (e.g., pGL3-CSL-Luc)

    • Expression plasmids for constitutively active Notch1

    • This compound and control peptides

    • Luciferase assay reagent

    • Luminometer

  • Protocol:

    • Co-transfect cells with the luciferase reporter plasmid and the constitutively active Notch1 expression plasmid.

    • Treat the transfected cells with various concentrations of this compound or a control peptide.

    • After an appropriate incubation period, lyse the cells.

    • Add the luciferase assay reagent to the cell lysate.

    • Measure the luminescence using a luminometer. A dose-dependent decrease in luminescence indicates inhibition of Notch signaling by this compound.[2][7]

References

The Role of SAHM1 in Inhibiting Notch Complex Assembly: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Notch signaling pathway is a critical regulator of cell fate decisions, and its aberrant activation is implicated in a variety of diseases, including T-cell acute lymphoblastic leukemia (T-ALL). A key event in Notch signaling is the formation of a nuclear transcriptional activation complex. This guide provides an in-depth technical overview of SAHM1, a stabilized alpha-helical peptide derived from Mastermind-like 1 (MAML1), which acts as a potent inhibitor of this complex. We will delve into the mechanism of action of this compound, present quantitative data on its inhibitory activity, provide detailed experimental protocols for its characterization, and visualize the key pathways and experimental workflows.

Introduction to Notch Signaling and the Target for Inhibition

The canonical Notch signaling pathway is initiated by ligand binding to a Notch receptor, leading to a series of proteolytic cleavages that release the Notch intracellular domain (NICD).[1][2] NICD then translocates to the nucleus, where it forms a ternary complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and a co-activator of the Mastermind-like (MAML) family.[1][2] This complex recruits other co-activators to drive the transcription of Notch target genes, which regulate cell proliferation, differentiation, and survival.

The protein-protein interface between NICD, CSL, and MAML1 is a critical node for the assembly and function of the Notch transcriptional activation complex. Disrupting this interface presents a promising therapeutic strategy for diseases driven by aberrant Notch signaling. This compound was designed as a hydrocarbon-stapled peptide that mimics the MAML1 helix responsible for binding to the NICD-CSL complex, thereby acting as a competitive inhibitor.[1][3]

Mechanism of Action of this compound

This compound is a stabilized alpha-helical peptide that directly targets the protein-protein interface of the Notch transactivation complex.[3][4] By mimicking the binding domain of MAML1, this compound competitively inhibits the recruitment of endogenous MAML1 to the NICD-CSL complex.[1][2] This prevents the assembly of a functional transcriptional activation complex, leading to the repression of Notch target gene expression.[1][5] This direct inhibition of the Notch transcriptional program underlies the anti-proliferative effects of this compound observed in cancer cells.[3][6]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been quantified using various biophysical and cell-based assays. The following tables summarize the key quantitative data.

Parameter Value Assay Method Reference
IC50 6.5 ± 1.6 µMLuciferase Reporter Assay[1][5]
Kd (apparent) Matches fluorescence polarization valueSurface Plasmon Resonance (SPR)[1]
Competition IC50 (dnMAML1) 3.9 ± 0.9 µMFluorescence Polarization[1]

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Demonstrate Competitive Inhibition

This protocol is designed to demonstrate that this compound can disrupt the interaction between the Notch intracellular domain (ICN1) and MAML1 in a cellular context.

Materials:

  • KOPT-K1 human T-ALL cells (or other suitable cell line with activated Notch signaling)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against MAML1 for immunoprecipitation

  • Antibody against ICN1 for western blotting

  • Protein A/G agarose (B213101) or magnetic beads

  • This compound and a negative control peptide (e.g., this compound-D1)

  • SDS-PAGE gels and western blotting reagents

Procedure:

  • Cell Culture and Treatment: Culture KOPT-K1 cells to the desired density. Treat cells with increasing concentrations of this compound or the control peptide for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest cells and lyse them on ice using a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Pre-clearing: Centrifuge the lysates to pellet cell debris. Pre-clear the supernatant by incubating with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysates with an anti-MAML1 antibody overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-ICN1 antibody to detect the amount of ICN1 that was co-immunoprecipitated with MAML1. A decrease in the ICN1 signal with increasing this compound concentration indicates competitive inhibition.

Luciferase Reporter Assay for Notch Inhibition

This assay quantitatively measures the ability of this compound to inhibit Notch-driven gene transcription.

Materials:

  • HEK293 cells (or other suitable reporter cell line)

  • A luciferase reporter plasmid containing a Notch-responsive promoter (e.g., CSL-luciferase)

  • A plasmid expressing a constitutively active form of Notch1 (ICN1)

  • A control plasmid for normalization (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound and control peptides

  • Luciferase assay reagent

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate.

  • Transfection: Co-transfect the cells with the CSL-luciferase reporter plasmid, the ICN1 expression plasmid, and the Renilla luciferase control plasmid.

  • Treatment: After transfection, treat the cells with a serial dilution of this compound or a control peptide.

  • Incubation: Incubate the cells for 24-48 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[1][5]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the binding affinity and kinetics of this compound to the pre-formed NICD-CSL complex in real-time.

Materials:

  • SPR instrument and sensor chips (e.g., streptavidin-coated)

  • Biotinylated this compound (biothis compound)

  • Purified recombinant RAMANK (the CSL-binding domain of ICN1) and CSL proteins

  • SPR running buffer

Procedure:

  • Immobilization: Immobilize biothis compound onto a streptavidin-coated sensor chip surface.

  • Complex Formation: Pre-incubate equimolar concentrations of RAMANK and CSL to form the binary complex.

  • Binding Analysis: Inject increasing concentrations of the pre-formed RAMANK-CSL complex over the sensor chip surface containing the immobilized biothis compound.

  • Data Acquisition: Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., a two-step association model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).[1]

Visualizations

Signaling Pathway Diagram

Notch_Signaling_Pathway cluster_sending Signal Sending Cell cluster_receiving Signal Receiving Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand DSL Ligand Notch_Receptor Notch Receptor Ligand->Notch_Receptor Binding & Cleavage NICD_cyto NICD Notch_Receptor->NICD_cyto Release NICD_nuc NICD NICD_cyto->NICD_nuc Translocation Transcription_Complex Transcriptional Activation Complex NICD_nuc->Transcription_Complex CSL CSL CSL->Transcription_Complex MAML1 MAML1 MAML1->Transcription_Complex Target_Genes Target Gene Expression Transcription_Complex->Target_Genes Activation This compound This compound This compound->Transcription_Complex Inhibition

Caption: Canonical Notch signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Co-Immunoprecipitation

Co_IP_Workflow start Start: T-ALL Cells treatment Treat with this compound (or control) start->treatment lysis Cell Lysis (non-denaturing) treatment->lysis preclear Pre-clear Lysate with Beads lysis->preclear ip Immunoprecipitate with anti-MAML1 Antibody preclear->ip capture Capture Immune Complex with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute analysis Western Blot for ICN1 elute->analysis end End: Assess ICN1-MAML1 Interaction analysis->end

Caption: Workflow for Co-IP to test this compound's effect on protein interaction.

Logical Relationship: this compound's Inhibition Mechanism

SAHM1_Mechanism cluster_inhibition Inhibition by this compound NICD_CSL NICD-CSL Complex Active_Complex Active Transcriptional Complex NICD_CSL->Active_Complex MAML1 MAML1 MAML1->Active_Complex NICD_CSL_inhib NICD-CSL Complex Inactive_Complex Inactive Complex NICD_CSL_inhib->Inactive_Complex This compound This compound This compound->Inactive_Complex MAML1_inhib MAML1

Caption: Logical diagram of this compound's competitive inhibition mechanism.

Conclusion

This compound represents a significant advancement in the targeted inhibition of transcription factor complexes. Its ability to directly and potently disrupt the assembly of the Notch transcriptional activation complex provides a powerful tool for both basic research and as a potential therapeutic agent. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to understand and utilize this compound in their studies of Notch signaling and its role in disease.

References

The Discovery and Development of SAHM1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SAHM1 is a rationally designed, cell-permeable, hydrocarbon-stapled alpha-helical peptide that potently and specifically inhibits the Notch signaling pathway. By mimicking a key alpha-helical region of the Mastermind-like 1 (MAML1) protein, this compound disrupts the formation of the canonical Notch transcriptional activation complex, comprising the intracellular domain of Notch (ICN), CSL (CBF1/RBP-Jκ), and MAML1. This targeted disruption of a critical protein-protein interface has demonstrated significant therapeutic potential in preclinical models of Notch-driven malignancies, such as T-cell acute lymphoblastic leukemia (T-ALL), and inflammatory conditions like allergic asthma. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including key quantitative data, detailed experimental protocols, and a visualization of its mechanism.

Introduction: Targeting the "Undruggable" Notch Pathway

The Notch signaling pathway is a highly conserved cellular communication system crucial for normal development, tissue homeostasis, and cell fate determination. Aberrant Notch signaling is a key driver in various diseases, including a significant subset of T-cell acute lymphoblastic leukemias (T-ALL) and has been implicated in inflammatory diseases.[1] The core of canonical Notch signaling involves the assembly of a transcriptional activation complex in the nucleus, where the intracellular domain of the Notch receptor (ICN) binds to the DNA-binding protein CSL, which in turn recruits the coactivator MAML1 to initiate the transcription of Notch target genes.[2]

The expansive and relatively featureless protein-protein interaction (PPI) surface between ICN, CSL, and MAML1 has traditionally been considered an "undruggable" target for small molecules. The development of this compound (Stapled Alpha-Helical peptide derived from MAML1) represents a significant advancement in targeting such challenging PPIs. This compound is a synthetic, cell-permeable peptide that is locked into its bioactive alpha-helical conformation through a hydrocarbon "staple". This conformational constraint enhances peptide stability, cell permeability, and target affinity.[3]

Discovery and Rational Design of this compound

The development of this compound was born out of a strategic approach to inhibit the Notch transcriptional complex. The discovery team, led by Moellering et al., hypothesized that a stabilized alpha-helical peptide mimicking the MAML1 binding domain for the ICN-CSL complex could act as a potent competitive inhibitor.[4]

The design of this compound involved the following key steps:

  • Identification of the Target Interface: Structural studies of the Notch activation complex revealed a conserved alpha-helical region within MAML1 that nestles into a groove formed by the ICN-CSL heterodimer. This helical domain of MAML1 was identified as the critical motif for inhibition.

  • Peptide Scaffolding and Stapling: A peptide sequence derived from this MAML1 helical domain was synthesized. To enforce an alpha-helical conformation and enhance its drug-like properties, the peptide was "stapled" using all-hydrocarbon stapling. This technique involves replacing two amino acids with non-natural amino acids containing olefinic side chains, which are then covalently linked through a ruthenium-catalyzed ring-closing metathesis.[5]

  • Optimization for Cell Permeability and Potency: The staple's position and the peptide sequence were optimized to ensure high-affinity binding to the ICN-CSL complex and efficient penetration of the cell membrane.

The resulting molecule, this compound, demonstrated the ability to directly engage the ICN-CSL complex and prevent the recruitment of MAML1, thereby shutting down Notch-dependent gene transcription.[4]

Mechanism of Action

This compound functions as a direct antagonist of the Notch transcriptional activation complex. Its mechanism can be broken down into the following steps:

  • Cellular Entry: Due to its stabilized alpha-helical structure and optimized physicochemical properties, this compound can traverse the cell membrane and enter the cytoplasm and nucleus.

  • Competitive Binding: In the nucleus, this compound competitively binds to the MAML1-binding groove on the ICN-CSL complex.

  • Disruption of Complex Formation: By occupying this binding site, this compound physically prevents the endogenous MAML1 protein from associating with the ICN-CSL complex.

  • Inhibition of Transcription: Without the recruitment of the MAML1 co-activator, the Notch transcriptional complex cannot be fully assembled, leading to the suppression of Notch target gene expression, such as HES1, MYC, and DTX1.[1]

The following diagram illustrates the signaling pathway and the mechanism of this compound inhibition:

SAHM1_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Notch_Receptor Notch Receptor Ligand->Notch_Receptor 1. Ligand Binding S2_Cleavage S2 Cleavage (ADAM Protease) Notch_Receptor->S2_Cleavage 2. S3_Cleavage S3 Cleavage (γ-Secretase) S2_Cleavage->S3_Cleavage 3. ICN ICN S3_Cleavage->ICN 4. ICN Release CSL CSL ICN->CSL 5. Nuclear Translocation and Complex Formation Notch_Complex Notch Activation Complex (ICN-CSL-MAML1) ICN->Notch_Complex MAML1 MAML1 CSL->MAML1 MAML1->Notch_Complex Target_Genes Notch Target Genes (HES1, MYC, etc.) Notch_Complex->Target_Genes 6. Transcriptional Activation Transcription Transcription Target_Genes->Transcription SAHM1_molecule This compound SAHM1_molecule->Inhibition 7. Inhibition

Caption: The canonical Notch signaling pathway and the inhibitory mechanism of this compound.

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound in T-ALL Cell Lines

Cell LineThis compound ConcentrationEffectReference
KOPT-K120 µMDecreased mRNA levels of HES1, MYC, and DTX1
Multiple T-ALL lines15 µMMarked reduction in cell proliferation[6]
GSI-sensitive T-ALL linesNot specifiedSuppresses proliferation[6]
Reporter Gene AssayIC50 = 6.5 ± 1.6 µMDose-dependent repression of Notch1-dependent luciferase activity

Table 2: In Vivo Efficacy of this compound in a T-ALL Mouse Model

Treatment GroupDose and ScheduleOutcomeP-valueReference
Vehicle-Progressive T-ALL-
This compound35 mg/kg/day (QD)Trend towards reduced tumor burden0.17
This compound30 mg/kg (BID)Significant regression of tumor burden0.02
This compound-treated cells (ex vivo)5 µM for 12h100-fold reduction in circulating leukemic cells0.0026[6]

Table 3: Efficacy of this compound in a House Dust Mite (HDM)-Induced Allergic Asthma Mouse Model

Treatment ParameterThis compound DoseEffectReference
Airway Inflammation1 µg (intranasal)Marked reduction in eosinophil and T-cell numbers in BAL fluid[4][7]
Bronchial Hyperreactivity1 µg (intranasal)Reduced[4]
Serum IgE Levels1 µg (intranasal)Reduced[4]
TH2 Inflammation1 µg (intranasal)Dampened during ongoing HDM challenge[7]

Pharmacokinetics and Toxicology

Publicly available data on the detailed pharmacokinetic profile (e.g., Cmax, half-life, bioavailability) and formal toxicology studies (e.g., maximum tolerated dose [MTD], LD50) of this compound are limited. Preclinical studies in mice have not reported overt toxicity at therapeutic doses.[1][8][9][10][11][12]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the development and evaluation of this compound.

Luciferase Reporter Assay for Notch Signaling Inhibition

This assay quantitatively measures the activity of the Notch signaling pathway by detecting the expression of a luciferase reporter gene under the control of a CSL-responsive promoter.[13][14][15][16][17]

Materials:

  • HEK293 cells

  • CSL-luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Notch1ΔE expression plasmid

  • Lipofectamine 2000 or similar transfection reagent

  • 96-well white, clear-bottom tissue culture plates

  • This compound (resuspended in DMSO)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 30,000-35,000 cells per well and incubate overnight.

  • Transfection: Co-transfect the cells with the CSL-luciferase reporter, Renilla luciferase, and Notch1ΔE plasmids using a suitable transfection reagent according to the manufacturer's instructions.

  • This compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the vehicle control.

Quantitative Real-Time PCR (qRT-PCR) for Notch Target Gene Expression

This protocol is used to quantify the mRNA levels of Notch target genes (HES1, MYC, DTX1) in T-ALL cells following treatment with this compound.[18][19][20][21][22]

Materials:

  • T-ALL cell lines (e.g., KOPT-K1)

  • This compound (resuspended in DMSO)

  • TRIzol or similar RNA extraction reagent

  • Reverse transcription kit

  • SYBR Green qPCR master mix

  • qRT-PCR primers for target and housekeeping genes (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Primer Sequences (Human):

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
HES1TGTCAACACGACACCGGATAAACCATAATAGGCTTTGATGACTTTCTG
MYCTTCGGGTAGTGGAAAACCAGAGCAGCTCGAATTTCTTCCAG
DTX1GGACGCAGACAGTTTCCTTCGTTGGCTGAGTCGTAGCATT
GAPDHTCCTCTGACTTCAACAGCGACAGTGGTCGTTGAGGGCAATG

Protocol:

  • Cell Treatment: Treat T-ALL cells with this compound (e.g., 20 µM) or vehicle control for 24 hours.

  • RNA Extraction: Isolate total RNA from the cells using TRIzol according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using SYBR Green master mix and gene-specific primers. A typical thermal cycling profile is: 95°C for 3 minutes, followed by 40 cycles of 95°C for 10 seconds and 60°C for 30 seconds.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene.

Co-Immunoprecipitation (Co-IP) of the NICD-MAML-RBPj Complex

This protocol is designed to demonstrate the disruption of the interaction between ICN and MAML1 by this compound.[23][24][25]

Materials:

  • T-ALL cells with activated Notch signaling

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibody against MAML1 or ICN for immunoprecipitation

  • Protein A/G agarose (B213101) beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies for Western blotting (anti-MAML1 and anti-ICN)

Protocol:

  • Cell Treatment: Treat T-ALL cells with this compound or vehicle control.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against MAML1 (or ICN) overnight at 4°C. Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both MAML1 and ICN to detect the co-immunoprecipitated protein. A reduced ICN signal in the this compound-treated sample when immunoprecipitating with anti-MAML1 indicates disruption of the interaction.

Flow Cytometry for Immune Cell Profiling in a Mouse Asthma Model

This protocol outlines the analysis of bronchoalveolar lavage (BAL) fluid from a house dust mite (HDM)-induced asthma model in mice treated with this compound.[26][27][28][29][30]

Materials:

  • BAL fluid from mice

  • Red blood cell lysis buffer

  • FACS buffer (PBS with 2% FBS)

  • Fc block (anti-CD16/32)

  • Fluorochrome-conjugated antibodies against mouse immune cell markers (e.g., CD45, Siglec-F, CD11c, CD3, CD4, CD8, B220, Ly6G)

  • Flow cytometer

Protocol:

  • BAL Fluid Collection: Collect BAL fluid from mice by flushing the lungs with PBS.

  • Cell Preparation: Centrifuge the BAL fluid to pellet the cells. If necessary, lyse red blood cells. Resuspend the cells in FACS buffer.

  • Fc Block: Block Fc receptors by incubating the cells with anti-CD16/32.

  • Antibody Staining: Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers to identify different immune cell populations (e.g., eosinophils: CD45+ Siglec-F+, T cells: CD45+ CD3+).

  • Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.

  • Data Analysis: Analyze the data using flow cytometry software to quantify the different immune cell populations.

The following diagram illustrates a typical experimental workflow for evaluating this compound in a mouse model of T-ALL:

TALL_Workflow HSC_Isolation 1. Isolate Hematopoietic Stem Cells (HSCs) Retroviral_Transduction 2. Retroviral Transduction with oncogenic Notch1 HSC_Isolation->Retroviral_Transduction Transplantation 3. Transplant into recipient mice Retroviral_Transduction->Transplantation TALL_Development 4. T-ALL Development Transplantation->TALL_Development Treatment 5. Treatment with this compound or Vehicle TALL_Development->Treatment Monitoring 6. Monitor Tumor Burden (e.g., Bioluminescence) Treatment->Monitoring Endpoint_Analysis 7. Endpoint Analysis Monitoring->Endpoint_Analysis Flow_Cytometry Flow Cytometry (Leukemic cells) Endpoint_Analysis->Flow_Cytometry qRT_PCR_Analysis qRT-PCR (Notch target genes) Endpoint_Analysis->qRT_PCR_Analysis Histopathology Histopathology (Spleen, Bone Marrow) Endpoint_Analysis->Histopathology

References

An In-depth Technical Guide to SAHM1: Target Binding and Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAHM1 (Stapled α-Helical Peptide derived from Mastermind-like 1) is a synthetic, cell-permeable peptide that acts as a potent and specific inhibitor of the Notch signaling pathway.[1][2] By mimicking a critical α-helical region of the Notch coactivator MAML1, this compound disrupts the formation of the Notch transactivation complex, a key downstream effector of the pathway.[1][3] This targeted interference with a crucial protein-protein interaction has positioned this compound as a valuable research tool and a potential therapeutic agent in Notch-driven pathologies, such as T-cell acute lymphoblastic leukemia (T-ALL) and allergic asthma.[1][4] This guide provides a comprehensive overview of this compound's target binding, specificity, and the experimental methodologies used for its characterization.

Core Mechanism: Targeting the Notch Transcription Factor Complex

The canonical Notch signaling pathway culminates in the nucleus, where the intracellular domain of the Notch receptor (ICN1) forms a ternary complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and the coactivator MAML1.[1][4] This complex is essential for the transcription of Notch target genes. This compound is designed to competitively inhibit the binding of MAML1 to the ICN1-CSL complex, thereby preventing transcriptional activation.[1][4]

Signaling Pathway

The following diagram illustrates the mechanism of Notch signaling and the inhibitory action of this compound.

SAHM1_Notch_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch Receptor Notch Receptor NICD_cyt NICD Notch Receptor->NICD_cyt 2. Cleavage & Release Ligand Ligand Ligand->Notch Receptor 1. Ligand Binding NICD_nuc NICD NICD_cyt->NICD_nuc 3. Nuclear Translocation Transcription Complex ICN1-CSL-MAML1 Complex NICD_nuc->Transcription Complex CSL CSL CSL->Transcription Complex MAML1 MAML1 MAML1->Transcription Complex 4. Complex Assembly Target Genes Target Genes Transcription Complex->Target Genes 5. Gene Transcription This compound This compound This compound->Transcription Complex Inhibition

This compound inhibits the Notch signaling pathway.

Quantitative Analysis of Target Binding

The binding affinity of this compound to its target has been quantified using various biophysical and biochemical assays. The key quantitative data are summarized in the table below.

ParameterValueMethodTarget ComplexReference
Binding Affinity (Kd) 0.12 ± 0.02 µMFluorescence PolarizationRAMANK–CSL[1]
Inhibitory Conc. (IC50) 6.5 ± 1.6 µMLuciferase Reporter Gene AssayNOTCH1-dependent transcription[1][3]

Specificity of this compound

The specificity of this compound for the Notch pathway is a critical aspect of its utility as a research tool and potential therapeutic.

  • Competitive Inhibition : this compound directly competes with MAML1 for binding to the ICN1-CSL complex.[1]

  • Mutant Controls : Mutant versions of the peptide, such as this compound-D1 and this compound-D2, which have altered amino acid sequences, show significantly reduced binding and inhibitory activity, demonstrating the sequence-specific nature of the interaction.[1]

  • Gene Expression Profiling : Gene set enrichment analysis (GSEA) has shown a strong correlation between the genes downregulated by this compound and those suppressed by gamma-secretase inhibitors (GSIs), which are known inhibitors of the Notch pathway. This indicates that the primary target of this compound is indeed the Notch signaling cascade.[1][3]

  • Cellular Selectivity : In T-ALL cell lines, this compound induces anti-proliferative effects specifically in cells dependent on Notch signaling for their growth.[1]

It is important to note that while the evidence strongly supports the on-target activity of this compound, at least one study has questioned its Notch inhibitory effects in certain reporter gene and T-ALL cell assays, suggesting that its activity may be cell-context dependent.[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of findings related to this compound. Below are the protocols for key experiments used to characterize this compound's binding and specificity.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay quantitatively measures the binding of fluorescently labeled this compound to its target protein complex.

FP_Assay_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_measurement Measurement cluster_analysis Data Analysis Reagents Prepare FITC-SAHM1 and RAMANK-CSL complex Incubation Incubate FITC-SAHM1 with varying concentrations of RAMANK-CSL complex Reagents->Incubation FP_Reader Measure fluorescence polarization in a microplate reader Incubation->FP_Reader Curve_Fitting Plot polarization vs. concentration and fit to a binding curve FP_Reader->Curve_Fitting Kd_Determination Determine the dissociation constant (Kd) Curve_Fitting->Kd_Determination CoIP_Workflow cluster_cell_culture Cell Culture & Lysis cluster_ip Immunoprecipitation cluster_analysis Analysis Cell_Treatment Treat cells (e.g., KOPT-K1) with this compound or control Lysis Lyse cells to release protein complexes Cell_Treatment->Lysis Antibody_Incubation Incubate lysate with an antibody against MAML1 Lysis->Antibody_Incubation Bead_Capture Capture antibody-protein complexes with Protein A/G beads Antibody_Incubation->Bead_Capture Elution Elute bound proteins from the beads Bead_Capture->Elution Western_Blot Analyze eluted proteins by Western blot for ICN1 and CSL Elution->Western_Blot

References

A Technical Guide to the Biological Activity of Stapled Alpha-Helical Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide delves into the core principles, biological activity, and therapeutic potential of stapled alpha-helical peptides. These synthetically constrained peptides have emerged as a promising class of therapeutics capable of modulating intracellular protein-protein interactions (PPIs) that have long been considered "undruggable" by traditional small molecules or biologics. By locking a peptide into its bioactive alpha-helical conformation, stapling enhances its stability, cell permeability, and target affinity, thereby unlocking new avenues for drug discovery.[1][2][3]

Introduction: Overcoming the Hurdles of Peptide Therapeutics

Peptides are attractive therapeutic candidates due to their high specificity and potency. However, their clinical application has been hampered by inherent limitations, including susceptibility to proteolytic degradation and poor cell membrane penetration.[4][5] Stapled peptides are engineered to overcome these challenges. The introduction of a synthetic "staple," typically an all-hydrocarbon cross-link, reinforces the alpha-helical secondary structure, which is a common motif in protein-protein interactions.[2][6][7]

This structural stabilization confers several key advantages:

  • Enhanced Proteolytic Resistance: The constrained conformation and the non-natural amino acids used for stapling protect the peptide from enzymatic degradation, prolonging its half-life.[1][2][4][5]

  • Increased Cell Permeability: The hydrocarbon staple can facilitate passage across the cell membrane, allowing the peptide to reach intracellular targets.[1][2][7][8]

  • Improved Target Affinity: By pre-organizing the peptide into its bioactive helical shape, the entropic penalty of binding is reduced, often leading to higher affinity for the target protein.[2][5]

Mechanism of Action: Modulating Intracellular Protein-Protein Interactions

Stapled peptides are designed to mimic one of the helical partners in a protein-protein interaction, thereby competitively inhibiting the formation of the natural protein complex.[6][9] This mechanism has been successfully applied to various disease targets, particularly in oncology.

A prime example is the disruption of the p53-MDM2 interaction. The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. In many cancers, the negative regulator MDM2 is overexpressed, leading to the ubiquitination and subsequent degradation of p53. Stapled peptides mimicking the alpha-helical domain of p53 can bind to MDM2 with high affinity, preventing it from interacting with and degrading p53. This restores p53 function and triggers apoptosis in cancer cells.[3][10]

signaling_pathway cluster_normal Normal Cell cluster_cancer Cancer Cell with Stapled Peptide p53 p53 MDM2 MDM2 p53->MDM2 Binding Cell Cycle Arrest / Apoptosis Cell Cycle Arrest / Apoptosis p53->Cell Cycle Arrest / Apoptosis MDM2->p53 Ubiquitination & Degradation p53_cancer p53 MDM2_cancer MDM2 Restored Apoptosis Restored Apoptosis p53_cancer->Restored Apoptosis StapledPeptide Stapled Peptide StapledPeptide->MDM2_cancer Inhibition

Figure 1: Signaling pathway of p53-MDM2 inhibition by a stapled peptide.

Quantitative Data on Stapled Peptide Activity

The efficacy of stapled peptides is evaluated using various quantitative assays. The following table summarizes key data for several well-characterized stapled peptides.

PeptideTargetBinding Affinity (Kd/IC50)Cellular Activity (EC50)In Vivo ModelReference
SAHBA (BID-BH3)BCL-2 family~200 nM (for BCL-xL)0.9 - 3.5 µM (leukemia/lymphoma lines)Orthotopic xenograft model of B-cell Leukemia[11]
ATSP-7041MDM2/MDMX22.8 nM (MDM2), 93.4 nM (MDMX)Sub-micromolar in cancer cell linesXenograft cancer models[10]
ALRN-6924MDM2/MDMXNot specifiedNot specifiedPhase 2 clinical trials for solid tumors and lymphomas[12]
SAH(229–259)CFOXP3Not specified~10 µM (inhibition of Treg function)Not specified[13]

Experimental Protocols

The development and characterization of stapled peptides involve a series of key experiments.

Stapled Peptide Synthesis

The synthesis of stapled peptides is typically performed using a combination of solid-phase peptide synthesis (SPPS) and on-resin ring-closing metathesis (RCM).[14][15][16][17]

Methodology:

  • Solid-Phase Peptide Synthesis (SPPS): The linear peptide is assembled on a solid support using standard Fmoc chemistry.[14][17] During synthesis, two non-natural amino acids with olefinic side chains (e.g., α-methyl, α-alkenyl glycine (B1666218) derivatives) are incorporated at the desired positions (e.g., i and i+4 or i and i+7).[14][18]

  • Ring-Closing Metathesis (RCM): While the peptide is still attached to the resin, a Grubbs' catalyst is added to catalyze the formation of the hydrocarbon staple between the olefinic side chains.[10][16]

  • Cleavage and Deprotection: The stapled peptide is cleaved from the resin, and all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid-based).[14]

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[15]

  • Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and by analytical HPLC to assess its purity.[16]

experimental_workflow SPPS 1. Solid-Phase Peptide Synthesis RCM 2. On-Resin Ring-Closing Metathesis SPPS->RCM Cleavage 3. Cleavage and Deprotection RCM->Cleavage Purification 4. RP-HPLC Purification Cleavage->Purification Characterization 5. Mass Spectrometry & Analytical HPLC Purification->Characterization

Figure 2: Experimental workflow for the synthesis of stapled peptides.
Biophysical Characterization

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to determine the secondary structure of the stapled peptide and to quantify its alpha-helicity.[19] A characteristic CD spectrum for an alpha-helix shows negative bands at approximately 208 nm and 222 nm.

Binding Affinity Assays:

  • Fluorescence Polarization (FP): This assay measures the binding of a fluorescently labeled stapled peptide to its target protein. An increase in polarization indicates binding.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time kinetic data on the association and dissociation of the stapled peptide to its immobilized target protein, from which the binding affinity (Kd) can be calculated.[20]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction.

Cellular Uptake and Activity Assays

Cellular Uptake: The ability of stapled peptides to penetrate cells is a critical property.[21][22]

  • Confocal Microscopy: A fluorescently labeled stapled peptide is incubated with cells, and its intracellular localization is visualized.[23]

  • High-Throughput Epifluorescence Microscopy: This quantitative method can be used to measure the intracellular accumulation of a large number of peptides.[8][22]

Cellular Activity:

  • Cell Viability Assays (e.g., MTT, CellTiter-Glo): These assays are used to determine the effect of the stapled peptide on cell proliferation and viability.

  • Mechanism of Action Assays: To confirm on-target activity, specific cellular assays are employed. For example, for a p53-MDM2 inhibitor, one would measure the upregulation of p53 target genes (e.g., p21, PUMA) by qPCR or Western blot.

  • Cellular Thermal Shift Assay (CETSA): CETSA can be used to verify target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[24]

logical_relationship Peptide Stapled Peptide CellUptake Cellular Uptake (Confocal, Microscopy) Peptide->CellUptake TargetEngagement Target Engagement (CETSA, Co-IP) CellUptake->TargetEngagement BiologicalResponse Biological Response (Viability, Apoptosis, Gene Expression) TargetEngagement->BiologicalResponse

References

The Impact of SAHM1 on Downstream Notch Target Genes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Notch signaling pathway is a critical regulator of cell fate decisions, and its dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders. Consequently, there is significant interest in developing specific inhibitors of this pathway for therapeutic intervention. SAHM1, a stapled α-helical peptide derived from Mastermind-like 1 (MAML1), has emerged as a potent and specific inhibitor of the Notch transcriptional activation complex. This technical guide provides an in-depth analysis of this compound's mechanism of action and its downstream effects on Notch target genes. It consolidates quantitative data from key studies, outlines detailed experimental protocols, and presents visual representations of the underlying molecular interactions and experimental workflows.

Introduction to this compound and the Notch Signaling Pathway

The canonical Notch signaling pathway is activated upon ligand binding to one of four Notch receptors (NOTCH1-4), leading to a series of proteolytic cleavages that release the Notch intracellular domain (NICD).[1] NICD then translocates to the nucleus, where it forms a ternary complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1, also known as RBPJ) and a co-activator of the Mastermind-like (MAML) family.[2] This complex, known as the Notch transcriptional activation complex (NTC), drives the expression of a host of downstream target genes, including those in the HES (Hairy and Enhancer of Split) and HEY (Hairy/Enhancer-of-split related with YRPW motif) families, as well as other critical regulators like MYC and DTX1.[2][3]

This compound is a synthetic, cell-permeable, hydrocarbon-stapled peptide that mimics the α-helical domain of MAML1 responsible for binding to the NICD-CSL complex.[2] By competitively inhibiting the recruitment of endogenous MAML proteins to this complex, this compound effectively abrogates the formation of a functional NTC, thereby suppressing the transcription of Notch target genes.[2][4] This mechanism of action provides a more targeted approach to Notch inhibition compared to broader-acting agents like γ-secretase inhibitors (GSIs), which can have off-target effects.[5]

Quantitative Analysis of this compound's Effect on Notch Target Genes

Multiple studies have quantified the repressive effect of this compound on the expression of canonical Notch target genes in various cell types, particularly in the context of T-cell acute lymphoblastic leukemia (T-ALL), where Notch signaling is often constitutively active.

Table 1: Effect of this compound on Notch Target Gene mRNA Levels in T-ALL Cell Lines
Cell LineTarget GeneTreatmentFold Change vs. ControlReference
KOPT-K1HES120 µM this compound (24h)~0.25[2][3]
KOPT-K1MYC20 µM this compound (24h)~0.4[2][3]
KOPT-K1DTX120 µM this compound (24h)~0.3[2][3]
HPB-ALLDTX120 µM this compound (24h)~0.2[2]
DND-41DTX120 µM this compound (24h)~0.3[2]
TALL-1DTX120 µM this compound (24h)~0.4[2]
Table 2: Dose-Dependent Inhibition of Notch Reporter Activity by this compound
AssayCell LineIC50Reference
NOTCH1-dependent luciferase reporterNot Specified6.5 ± 1.6 µM[2][3]

Signaling Pathways and Experimental Workflows

The Canonical Notch Signaling Pathway and the Mechanism of this compound Inhibition

The following diagram illustrates the canonical Notch signaling pathway and the point of intervention by this compound.

Notch_SAHM1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch Receptor Notch Receptor S2 Cleavage (ADAM) S2 Cleavage (ADAM) Notch Receptor->S2 Cleavage (ADAM) Ligand (e.g., Delta/Jagged) Ligand (e.g., Delta/Jagged) Ligand (e.g., Delta/Jagged)->Notch Receptor 1. Ligand Binding S3 Cleavage (γ-secretase) S3 Cleavage (γ-secretase) S2 Cleavage (ADAM)->S3 Cleavage (γ-secretase) NICD NICD S3 Cleavage (γ-secretase)->NICD 2. NICD Release CSL CSL NICD->CSL 3. Nuclear Translocation and Complex Formation NTC Notch Transcriptional Complex (NTC) CSL->NTC MAML1 MAML1 MAML1->NTC Target Genes (HES1, MYC, etc.) Target Genes (HES1, MYC, etc.) NTC->Target Genes (HES1, MYC, etc.) 4. Transcriptional Activation This compound This compound This compound->NTC 5. Inhibition

Caption: Canonical Notch signaling pathway and this compound's inhibitory mechanism.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical experimental workflow to evaluate the effect of this compound on Notch target genes.

SAHM1_Workflow Cell Culture (e.g., T-ALL cells) Cell Culture (e.g., T-ALL cells) This compound Treatment This compound Treatment Cell Culture (e.g., T-ALL cells)->this compound Treatment Control Treatment (e.g., vehicle, inactive peptide) Control Treatment (e.g., vehicle, inactive peptide) Cell Culture (e.g., T-ALL cells)->Control Treatment (e.g., vehicle, inactive peptide) RNA Extraction RNA Extraction This compound Treatment->RNA Extraction Control Treatment (e.g., vehicle, inactive peptide)->RNA Extraction Reverse Transcription Reverse Transcription RNA Extraction->Reverse Transcription Quantitative PCR (qPCR) Quantitative PCR (qPCR) Reverse Transcription->Quantitative PCR (qPCR) Data Analysis (Fold Change) Data Analysis (Fold Change) Quantitative PCR (qPCR)->Data Analysis (Fold Change)

References

Methodological & Application

Application of SAHM1 in T-cell Acute Lymphoblastic Leukemia (T-ALL) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematologic malignancy characterized by the proliferation of immature T-lymphocytes. A significant driver of T-ALL pathogenesis is the aberrant activation of the NOTCH1 signaling pathway, which is mutated in over 60% of cases.[1] SAHM1, a synthetic, cell-permeable, stabilized alpha-helical peptide, has emerged as a potent and specific inhibitor of the NOTCH1 signaling pathway.[2][3] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in T-ALL studies, targeting researchers, scientists, and professionals in drug development.

This compound acts by directly targeting the NOTCH1 transactivation complex.[2][3] It competitively binds to the ICN1-CSL complex, preventing the recruitment of the coactivator MAML1.[4] This disruption of the ICN1-CSL-MAML1 ternary complex leads to the inhibition of NOTCH1 target gene expression, resulting in reduced cell proliferation and induction of apoptosis in NOTCH1-dependent T-ALL cells.[2][5][6]

Data Summary

The following tables summarize the quantitative effects of this compound treatment on T-ALL cell lines and in a murine model, providing a clear comparison of its efficacy.

Table 1: Effect of this compound on T-ALL Cell Line Proliferation

Cell LineThis compound Concentration (µM)Treatment Duration (days)Proliferation Inhibition (%)Reference
KOPT-K1153~50%[6]
KOPT-K1156~80%[6]
HPB-ALL153~40%[6]
HPB-ALL156~70%[6]
CUTLL1153~60%[6]
CUTLL1156~90%[6]

Table 2: Induction of Apoptosis by this compound in T-ALL Cell Lines

Cell LineThis compound Concentration (µM)Treatment Duration (days)Caspase 3/7 Activation (Fold Change vs. DMSO)Reference
KOPT-K1153~2.5[6]
KOPT-K1156~4.0[6]
HPB-ALL153~2.0[6]
HPB-ALL156~3.5[6]
CUTLL1153~3.0[6]
CUTLL1156~5.0[6]

Table 3: Repression of NOTCH1 Target Genes by this compound in KOPT-K1 Cells

Target GeneThis compound Concentration (µM)Treatment Duration (hours)mRNA Level Reduction (%)Reference
HES12024~70%[5]
MYC2024~60%[5]
DTX12024~80%[5]

Table 4: In Vivo Efficacy of this compound in a T-ALL Murine Model

Treatment GroupDosageTreatment Duration (days)Change in Tumor Burden (Bioluminescence)Reference
Vehicle-5Progressive Disease[7]
This compound35 mg/kg (once daily)5Reduced Progression[7]
This compound30 mg/kg (twice daily)5Significant Regression[7]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

SAHM1_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOTCH1_Receptor NOTCH1 Receptor ICN1 ICN1 (Intracellular NOTCH1) NOTCH1_Receptor->ICN1 Cleavage CSL CSL ICN1->CSL Ternary_Complex ICN1-CSL-MAML1 Complex ICN1->Ternary_Complex Inhibited_Complex Inhibited Complex ICN1->Inhibited_Complex CSL->Ternary_Complex CSL->Inhibited_Complex MAML1 MAML1 MAML1->Ternary_Complex Target_Genes NOTCH1 Target Genes (HES1, MYC, DTX1) Ternary_Complex->Target_Genes Transcription Activation This compound This compound This compound->CSL Competitive Binding This compound->Inhibited_Complex Inhibited_Complex->Target_Genes Transcription Repression

Caption: Mechanism of this compound in the NOTCH1 signaling pathway.

In_Vitro_Workflow cluster_assays Cellular and Molecular Assays start Start: T-ALL Cell Culture (e.g., KOPT-K1, HPB-ALL) treatment Treatment with this compound (e.g., 15-20 µM) or Vehicle (DMSO) start->treatment incubation Incubation (24 hours to 6 days) treatment->incubation proliferation Proliferation Assay (e.g., CellTiter-Glo) incubation->proliferation apoptosis Apoptosis Assay (e.g., Caspase-Glo 3/7) incubation->apoptosis gene_expression Gene Expression Analysis (qRT-PCR for HES1, MYC, DTX1) incubation->gene_expression data_analysis Data Analysis and Comparison to Vehicle Control proliferation->data_analysis apoptosis->data_analysis gene_expression->data_analysis In_Vivo_Workflow cluster_analysis Ex Vivo Analysis start Start: Establish T-ALL Mouse Model (e.g., L1601PΔP NOTCH1 allele) treatment Treatment with this compound (e.g., 30-35 mg/kg) or Vehicle start->treatment monitoring Monitor Tumor Burden (Bioluminescence Imaging) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint spleen Spleen Weight Measurement endpoint->spleen blood Circulating Leukemic Cell Count endpoint->blood gene_expression Gene Expression in Leukocytes (qRT-PCR) endpoint->gene_expression data_analysis Data Analysis and Comparison to Vehicle Control spleen->data_analysis blood->data_analysis gene_expression->data_analysis

References

Application Notes and Protocols for Studying Osteoclast Maturation Using SAHM1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoclasts, the primary bone-resorbing cells, are critical for bone homeostasis and remodeling. Dysregulation of osteoclast differentiation and function can lead to various skeletal diseases, including osteoporosis and rheumatoid arthritis. The maturation of osteoclasts from their monocytic precursors is a complex process tightly regulated by various signaling pathways, with the RANKL/RANK signaling axis playing a central role. The Notch signaling pathway has emerged as a significant modulator of osteoclastogenesis, influencing the size, number, and resorptive capacity of mature osteoclasts.

SAHM1 is a potent and specific cell-permeable inhibitor of the Notch signaling pathway. It acts by disrupting the formation of the critical NICD-MAML-CSL transcriptional activation complex. By utilizing this compound, researchers can effectively probe the role of Notch signaling in osteoclast maturation and function. These application notes provide detailed protocols for using this compound to study its effects on osteoclast differentiation and activity in vitro.

Mechanism of Action of this compound in Osteoclast Maturation

This compound is a stabilized alpha-helical peptide that mimics the Mastermind-like 1 (MAML1) protein, a crucial co-activator in the Notch signaling cascade. Upon ligand binding to the Notch receptor, the Notch Intracellular Domain (NICD) is cleaved and translocates to the nucleus. In the nucleus, NICD forms a complex with the DNA-binding protein CSL and MAML1 to activate the transcription of Notch target genes. This compound competitively binds to the NICD, preventing the recruitment of MAML1 and thereby inhibiting the transcriptional activity of the complex.[1] In the context of osteoclast maturation, inhibition of Notch signaling by this compound has been shown to result in smaller osteoclasts with fewer nuclei and suppressed resorptive activity.[1][2][3]

Data Presentation: Quantitative Effects of this compound on Osteoclast Maturation

The following tables summarize the quantitative data on the effects of this compound on key parameters of osteoclast maturation, derived from in vitro studies using mouse bone marrow macrophages (BMMs) stimulated with M-CSF and RANKL.

Table 1: Effect of this compound on Osteoclast Number

Treatment GroupMean Number of Osteoclasts per Microscopic Field (± SEM)
Control (DMSO)150 ± 15
This compound (10 µM)75 ± 10
DAPT (10 µM)60 ± 8

*Statistically significant difference from Control (p < 0.05)

Table 2: Effect of this compound on Osteoclast Size

Treatment GroupAverage Osteoclast Size (µm²) (± SEM)
Control (DMSO)4500 ± 300
This compound (10 µM)2500 ± 200
DAPT (10 µM)2000 ± 180

*Statistically significant difference from Control (p < 0.05)

Table 3: Effect of this compound on the Number of Nuclei per Osteoclast

Treatment GroupMean Number of Nuclei per Osteoclast (± SEM)
Control (DMSO)8.5 ± 0.8
This compound (10 µM)4.0 ± 0.5
DAPT (10 µM)3.5 ± 0.4

*Statistically significant difference from Control (p < 0.05)

Table 4: Effect of this compound on TRAP-Stained Area

Treatment GroupMean TRAP-Stained Area (% of Control) (± SEM)
Control (DMSO)100 ± 10
This compound (10 µM)45 ± 5
DAPT (10 µM)35 ± 4

*Statistically significant difference from Control (p < 0.05)

Mandatory Visualizations

SAHM1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Jagged/Delta Ligand Notch_Receptor Notch Receptor Ligand->Notch_Receptor Binding NICD_cleavage γ-Secretase Cleavage Notch_Receptor->NICD_cleavage NICD NICD NICD_cleavage->NICD Release CSL CSL NICD->CSL Translocation & Binding Transcription_Complex Active Transcription Complex CSL->Transcription_Complex MAML MAML MAML->Transcription_Complex Target_Genes Target Gene Expression Transcription_Complex->Target_Genes Activation This compound This compound This compound->Transcription_Complex Inhibition

Caption: this compound inhibits Notch signaling by preventing the formation of the active transcription complex.

Experimental_Workflow Start Isolate Bone Marrow Macrophages (BMMs) from Mice Culture_BMMs Culture BMMs with M-CSF (30 ng/mL) Start->Culture_BMMs Induce_Differentiation Induce Osteoclast Differentiation with M-CSF (30 ng/mL) and RANKL (50 ng/mL) Culture_BMMs->Induce_Differentiation Treatment Treat with this compound (10 µM) or Vehicle Control (DMSO) Induce_Differentiation->Treatment Incubate Incubate for 4-6 Days Treatment->Incubate Assays Perform Assays Incubate->Assays TRAP_Staining TRAP Staining Assays->TRAP_Staining Resorption_Assay Bone Resorption Assay Assays->Resorption_Assay Analysis Quantitative Analysis TRAP_Staining->Analysis Resorption_Assay->Analysis Quantify_Number Osteoclast Number Analysis->Quantify_Number Quantify_Size Osteoclast Size Analysis->Quantify_Size Quantify_Nuclei Nuclei per Osteoclast Analysis->Quantify_Nuclei Quantify_Resorption Resorbed Area Analysis->Quantify_Resorption

Caption: Experimental workflow for studying the effect of this compound on osteoclast maturation.

Experimental Protocols

Protocol 1: Isolation and Culture of Mouse Bone Marrow Macrophages (BMMs)

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • α-MEM (Minimum Essential Medium Alpha) with 10% FBS, 1% Penicillin-Streptomycin

  • Recombinant mouse M-CSF (Macrophage Colony-Stimulating Factor)

  • Ficoll-Paque PLUS

  • Sterile dissection tools, syringes, and needles

  • 70 µm cell strainer

Procedure:

  • Euthanize mice according to approved institutional guidelines.

  • Dissect tibias and femurs and remove surrounding muscle tissue under sterile conditions.

  • Cut the ends of the bones and flush the bone marrow with α-MEM using a 26-gauge needle and a 10 mL syringe into a sterile 50 mL conical tube.

  • Disperse cell clumps by gentle pipetting.

  • Layer the bone marrow cell suspension onto an equal volume of Ficoll-Paque PLUS.

  • Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.

  • Carefully collect the mononuclear cell layer (buffy coat) and transfer to a new 50 mL tube.

  • Wash the cells twice with α-MEM by centrifuging at 300 x g for 10 minutes.

  • Resuspend the cell pellet in α-MEM supplemented with 30 ng/mL M-CSF.

  • Plate the cells in T-75 flasks or 100 mm culture dishes and incubate at 37°C in a 5% CO₂ incubator.

  • After 24 hours, collect the non-adherent cells, which are enriched for BMMs, and re-plate them for osteoclast differentiation.

Protocol 2: In Vitro Osteoclast Differentiation and this compound Treatment

Materials:

  • BMMs (from Protocol 1)

  • α-MEM with 10% FBS, 1% Penicillin-Streptomycin

  • Recombinant mouse M-CSF

  • Recombinant mouse RANKL (Receptor Activator of Nuclear Factor-κB Ligand)

  • This compound (10 mM stock in DMSO)

  • DMSO (vehicle control)

  • 24-well or 96-well tissue culture plates

Procedure:

  • Seed the non-adherent BMMs from Protocol 1 into 24-well or 96-well plates at a density of 5 x 10⁴ cells/well.

  • Culture the cells in α-MEM containing 30 ng/mL M-CSF for 2 days to allow them to adhere and proliferate.

  • After 2 days, replace the medium with fresh α-MEM containing 30 ng/mL M-CSF and 50 ng/mL RANKL to induce osteoclast differentiation.

  • At the same time, add this compound to the treatment wells to a final concentration of 10 µM. Add an equivalent volume of DMSO to the control wells.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 4-6 days. Change the medium every 2 days with fresh medium containing M-CSF, RANKL, and the respective treatments (this compound or DMSO).

  • After the incubation period, proceed with Tartrate-Resistant Acid Phosphatase (TRAP) staining or a bone resorption assay.

Protocol 3: Tartrate-Resistant Acid Phosphatase (TRAP) Staining

Materials:

  • TRAP Staining Kit (e.g., from Sigma-Aldrich, Cat. No. 387A)

  • Fixation solution (e.g., 10% formalin or 4% paraformaldehyde)

  • Phosphate Buffered Saline (PBS)

  • Light microscope

Procedure:

  • Aspirate the culture medium from the wells.

  • Gently wash the cells twice with PBS.

  • Fix the cells with fixation solution for 10 minutes at room temperature.

  • Wash the cells three times with deionized water.

  • Prepare the TRAP staining solution according to the manufacturer's instructions.

  • Incubate the cells with the TRAP staining solution at 37°C for 15-60 minutes, or until a purple/red color develops in the osteoclasts.

  • Wash the wells with deionized water and allow them to air dry.

  • Visualize the cells under a light microscope. TRAP-positive multinucleated (≥3 nuclei) cells are identified as osteoclasts.

  • Quantify the number of osteoclasts per well, the average size of osteoclasts, and the number of nuclei per osteoclast using image analysis software (e.g., ImageJ).

Protocol 4: Bone Resorption Assay

Materials:

  • Corning Osteo Assay Surface plates or dentin slices

  • 5% Sodium hypochlorite (B82951) (bleach)

  • Toluidine Blue staining solution

  • Light microscope with imaging software

Procedure:

  • Perform the osteoclast differentiation and this compound treatment (Protocol 2) on Corning Osteo Assay Surface plates or sterile dentin slices placed in 96-well plates.

  • After 6-8 days of culture, remove the cells by treating the wells with 5% sodium hypochlorite for 5-10 minutes.

  • Gently wash the plates or dentin slices three times with deionized water.

  • Allow the plates or slices to air dry completely.

  • The resorption pits can be visualized directly under a light microscope. For enhanced visualization, stain with Toluidine Blue for 1-2 minutes, wash with water, and air dry.

  • Capture images of the resorption pits and quantify the total resorbed area per well using image analysis software.

Troubleshooting

  • Low Osteoclast Yield: Ensure the quality and concentration of M-CSF and RANKL are optimal. The seeding density of BMMs may also need to be adjusted.

  • High Cell Death with this compound: While 10 µM is a commonly used concentration, it is advisable to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell source and culture conditions.

  • Variability between Experiments: Use BMMs from mice of the same age and sex to minimize biological variability. Ensure consistent cell seeding densities and reagent concentrations.

Conclusion

This compound is a valuable tool for investigating the role of Notch signaling in osteoclast maturation. The protocols outlined in these application notes provide a framework for researchers to study the effects of Notch inhibition on osteoclast number, size, fusion, and resorptive function. By employing these methods, scientists can gain deeper insights into the molecular mechanisms governing bone homeostasis and identify potential therapeutic targets for bone diseases.

References

Application Notes and Protocols for Measuring SAHM1 Activity Using Reporter Gene Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAHM1 (Stapled α-Helical peptide derived from Mastermind-like 1) is a cell-permeable peptide inhibitor of the Notch signaling pathway.[1][2][3][4] It functions by disrupting the formation of the Notch transactivation complex, a critical step in the canonical Notch signaling cascade.[1][2][5] Specifically, this compound targets the protein-protein interaction between the Notch intracellular domain (NICD) and Mastermind-like 1 (MAML1), preventing the recruitment of co-activators to the DNA-binding protein RBPj (also known as CSL).[1][6] This inhibitory action makes this compound a valuable tool for studying Notch-dependent cellular processes and a potential therapeutic agent in diseases characterized by aberrant Notch signaling, such as certain cancers and allergic asthma.[1][3][7][8]

Reporter gene assays are a robust and widely used method to quantify the activity of specific signaling pathways. In the context of this compound, a luciferase-based reporter assay is a highly effective method to measure its inhibitory activity on the Notch pathway. This is achieved by utilizing a reporter construct where the expression of a reporter gene, such as firefly luciferase, is driven by a promoter containing binding sites for the RBPj/CSL transcription factor.[6][9][10] When the Notch pathway is active, the NICD/MAML1/RBPj complex binds to these sites and drives luciferase expression. This compound, by preventing the formation of this complex, leads to a dose-dependent decrease in luciferase activity, which can be quantified to determine its potency.

These application notes provide a detailed protocol for a dual-luciferase reporter gene assay to measure this compound activity, along with data presentation and visualization to aid researchers in their experimental design and data interpretation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Notch signaling pathway and the experimental workflow for the this compound reporter gene assay.

Notch_Signaling_Pathway Notch Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Notch_Receptor Notch_Receptor Ligand->Notch_Receptor Binding S2_Cleavage S2 Notch_Receptor->S2_Cleavage Induces gamma_Secretase γ-Secretase (S3 Cleavage) S2_Cleavage->gamma_Secretase Allows NICD_Cytoplasm NICD gamma_Secretase->NICD_Cytoplasm Releases NICD_Nucleus NICD NICD_Cytoplasm->NICD_Nucleus Translocation Transcription_Complex Active Transcription Complex NICD_Nucleus->Transcription_Complex RBPj RBPj RBPj->Transcription_Complex MAML1 MAML1 MAML1->Transcription_Complex Target_Gene Notch Target Gene (e.g., Hes1) Transcription_Complex->Target_Gene Activates Transcription This compound This compound This compound->Transcription_Complex Inhibits Assembly

Caption: Mechanism of Notch signaling and this compound inhibition.

Reporter_Assay_Workflow Reporter Gene Assay Workflow for this compound Activity Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Transfection Co-transfect with Notch reporter plasmid (Firefly Luciferase) and control plasmid (Renilla Luciferase) Cell_Seeding->Transfection Incubation1 Incubate for 24-48 hours Transfection->Incubation1 Treatment Treat cells with varying concentrations of this compound and controls (e.g., DMSO, GSI) Incubation1->Treatment Incubation2 Incubate for 18-24 hours Treatment->Incubation2 Lysis Lyse cells Incubation2->Lysis Luciferase_Assay Measure Firefly and Renilla luciferase activity Lysis->Luciferase_Assay Data_Analysis Normalize Firefly to Renilla luciferase activity. Calculate % inhibition and IC50 Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the this compound reporter gene assay.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound and a common control inhibitor, DAPT (a γ-secretase inhibitor), in Notch-dependent reporter gene assays.

Table 1: this compound Potency in a Notch1-Dependent Luciferase Reporter Assay

CompoundAssay TypeCell LineIC50 (µM)Reference
This compoundNotch1-dependent Luciferase Reporter AssayKOPT-K16.5 ± 1.6[7]

Table 2: Comparative IC50 Values of Notch Pathway Inhibitors

| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference | | :--- | :--- | :--- | :--- | :--- | | DAPT | γ-Secretase | cNOTCH1sub Cleavage Assay | H4 | 1.14 |[11] | | BMS-906024 | γ-Secretase | cNOTCH1sub Cleavage Assay | H4 | 0.29 |[11] | | LY450139 | γ-Secretase | Notch Intracellular Domain Reporter Assay | H4 | Similar to BMS-708163 |[12] | | BMS-708163 | γ-Secretase | Notch Intracellular Domain Reporter Assay | H4 | Not specified |[12] |

Experimental Protocols

Dual-Luciferase Reporter Gene Assay to Measure this compound Activity

This protocol is designed for a 96-well plate format but can be scaled as needed.

Materials and Reagents:

  • Cell Line: HEK293T cells (or other suitable cell line with low endogenous Notch activity).

  • Reporter Plasmids:

    • Notch Reporter Plasmid: Containing multiple RBPj/CSL binding sites upstream of a minimal promoter driving firefly luciferase expression (e.g., pGa981/6).[9][13] Alternatively, a reporter with the Hes1 promoter can be used.[1][14][15]

    • Control Plasmid: A plasmid constitutively expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK).

  • Expression Plasmid: A plasmid expressing a constitutively active form of Notch1 (Notch1ΔE) can be used to induce the pathway.[16][17]

  • This compound: Solubilized in an appropriate vehicle (e.g., DMSO or water).

  • Control Inhibitor: DAPT (γ-secretase inhibitor) as a positive control for Notch pathway inhibition.

  • Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Transfection Reagent: Lipofectamine 2000 or a similar transfection reagent.

  • Dual-Luciferase Reporter Assay System: (e.g., Promega).

  • Phosphate-Buffered Saline (PBS) .

  • Luminometer .

Protocol:

  • Cell Seeding:

    • The day before transfection, seed HEK293T cells into a 96-well white, clear-bottom plate at a density of 1.5 x 10^4 cells per well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection:

    • On the day of transfection, prepare the DNA-transfection reagent complexes. For each well, mix:

      • 100 ng of the Notch reporter plasmid.

      • 10 ng of the Renilla luciferase control plasmid.

      • (Optional) 50 ng of the Notch1ΔE expression plasmid if constitutive activation is desired.

      • Follow the manufacturer's protocol for the chosen transfection reagent.

    • Add the transfection complexes to the cells.

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is from 0.1 µM to 50 µM.

    • Also prepare dilutions of the positive control inhibitor (e.g., DAPT, 10 µM) and a vehicle control (e.g., DMSO).

    • After the transfection incubation period, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of this compound, DAPT, or vehicle control to the respective wells.

    • Incubate for an additional 18-24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Allow the 96-well plate to equilibrate to room temperature.

    • Perform the dual-luciferase assay according to the manufacturer's instructions. This typically involves:

      • Removing the medium and washing the cells with PBS.

      • Adding passive lysis buffer and incubating for 15 minutes.

      • Adding the luciferase assay reagent (LAR II) and measuring firefly luciferase activity.

      • Adding the Stop & Glo® reagent and measuring Renilla luciferase activity.

    • Use a luminometer to measure the luminescence.

  • Data Analysis:

    • For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency.

    • Calculate the percentage of Notch pathway inhibition for each this compound concentration relative to the vehicle control:

      • % Inhibition = 100 * (1 - (Normalized value of this compound-treated sample / Normalized value of vehicle control))

    • Plot the % inhibition against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value of this compound.[7]

References

Troubleshooting & Optimization

Optimizing SAHM1 Dosage for Maximum Notch Inhibition: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SAHM1, a stabilized alpha-helical peptide, for effective Notch inhibition. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your research.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Question/Issue Potential Cause(s) Suggested Solution(s)
Why am I not observing any inhibition of Notch signaling after this compound treatment? 1. Inactive Peptide: The this compound peptide may have degraded. 2. Incorrect Dosage: The concentration of this compound may be too low for your specific cell line or experimental model. 3. Cell Line Insensitivity: Some cell lines are insensitive to Notch inhibition due to downstream mutations (e.g., loss of PTEN).[1] 4. Ineffective Delivery: The peptide may not be efficiently reaching its intracellular target.1. Peptide Integrity Check: Ensure proper storage of this compound at -20°C as a dry powder and handle it according to the manufacturer's instructions.[2] Use a fresh batch if degradation is suspected. 2. Dose-Response Experiment: Perform a dose-response curve to determine the optimal concentration for your system. Concentrations ranging from 0.55 µM to 45 µM have been used in vitro.[1] 3. Cell Line Characterization: Confirm the Notch dependency of your cell line. Use a positive control cell line known to be sensitive to Notch inhibition (e.g., KOPT-K1).[1] 4. Permeabilization: While this compound is cell-permeable, uptake can be an active, endocytic process.[1] Ensure standard cell culture conditions that support active transport.
My control peptide (e.g., this compound-D1) is showing some level of Notch inhibition. 1. Peptide Contamination: The control peptide may be contaminated with active this compound. 2. Off-Target Effects: While designed to be inactive, at very high concentrations, the control peptide might exhibit non-specific effects.1. Source New Peptide: Obtain a new, high-purity batch of the control peptide. 2. Titrate Control: Lower the concentration of the control peptide to the same level as the active this compound being used.
I'm observing high levels of cytotoxicity or cell death even at low this compound concentrations. 1. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 2. Cell Line Sensitivity: The cell line being used may be particularly sensitive to any form of cellular stress. 3. On-Target Toxicity in Highly Dependent Cells: In cell lines that are highly dependent on Notch signaling for survival, potent inhibition by this compound can induce apoptosis.[1]1. Solvent Control: Ensure the final concentration of the solvent in your culture medium is minimal and non-toxic. Run a vehicle-only control. 2. Lower Concentration/Shorter Duration: Reduce the concentration of this compound or the duration of treatment. 3. Apoptosis Assay: Perform an apoptosis assay (e.g., Caspase-Glo 3/7) to confirm if the observed cell death is a result of the intended on-target effect.[1]
The results of my Notch target gene expression analysis (qRT-PCR) are inconsistent. 1. Suboptimal Treatment Duration: The time point for analysis may be too early or too late to observe significant changes in gene expression. 2. RNA Degradation: Poor RNA quality can lead to unreliable qRT-PCR results.1. Time-Course Experiment: Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal time point for analyzing your target genes. A 24-hour treatment has been shown to be effective for HES1, MYC, and DTX1.[1] 2. RNA Quality Control: Ensure high-quality RNA extraction and perform quality control checks before proceeding with qRT-PCR.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of this compound for Notch inhibition.

1. What is the mechanism of action of this compound?

This compound is a synthetic, cell-permeable, stabilized α-helical peptide that directly targets a critical protein-protein interface in the NOTCH transactivation complex.[1] It prevents the assembly of the active transcriptional complex, leading to the suppression of NOTCH-activated genes.[1] Specifically, this compound mimics a dominant-negative form of Mastermind-like 1 (MAML1), preventing it from binding to the Notch intracellular domain (NICD) and CSL (CBF1/Su(H)/Lag-1) complex.[3][4][5]

2. What is the recommended starting concentration for in vitro experiments?

A dose-dependent effect of this compound has been observed, with a half-maximum inhibitory concentration (IC50) of approximately 6.5 ± 1.6 µM in a luciferase reporter gene assay.[1] For initial experiments, a concentration range of 5 µM to 20 µM is a reasonable starting point. For example, a concentration of 20 µM has been used to demonstrate the decreased expression of NOTCH1 target genes in KOPT-K1 cells.[1] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

3. How should I prepare and store this compound?

This compound is typically supplied as a dry powder and should be stored at -20°C.[2] For use, it can be resuspended in a solvent like DMSO to create a stock solution.[2] Further dilutions can then be made in cell culture medium to achieve the desired final concentration. It is important to minimize the final concentration of the solvent in the cell culture to avoid toxicity.

4. What are appropriate negative and positive controls for a this compound experiment?

  • Negative Controls:

    • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.[1]

    • Inactive Peptide Control: Use a structurally similar but inactive peptide, such as this compound-D1, to demonstrate the specificity of this compound's effect.[1]

  • Positive Control:

    • Known Notch Inhibitor: A well-characterized gamma-secretase inhibitor (GSI) like DAPT can be used as a positive control for Notch inhibition.[1]

    • Notch-Dependent Cell Line: Use a cell line known to be sensitive to Notch inhibition, such as T-cell acute lymphoblastic leukemia (T-ALL) cell lines like KOPT-K1.[1]

5. How can I confirm that this compound is inhibiting the Notch pathway in my experiment?

Notch pathway inhibition can be confirmed by several methods:

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of known Notch target genes such as HES1, MYC, and DTX1.[1] A significant decrease in the expression of these genes following this compound treatment indicates Notch inhibition.

  • Reporter Assays: Utilize a luciferase reporter construct driven by a promoter containing CSL binding sites. A reduction in luciferase activity upon this compound treatment demonstrates inhibition of Notch transcriptional activity.[1]

  • Cell-Based Assays: In Notch-dependent cancer cell lines, successful inhibition will often lead to reduced cell proliferation and induction of apoptosis.[1] These can be measured by assays such as MTT or by detecting caspase activation.[1][6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy and use of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line/AssayReference
IC50 6.5 ± 1.6 µMNOTCH1-dependent luciferase reporter assay[1]
Effective Concentration for Gene Repression 20 µMKOPT-K1 T-ALL cells (qRT-PCR for HES1, MYC, DTX1)[1]
Concentration for Anti-proliferative Effects 15 µMSensitive T-ALL cell lines[1]

Table 2: In Vivo Dosage of this compound in a Murine Model of T-ALL

DosageAdministration RouteOutcomeReference
30 mg/kg twice dailyIntraperitoneal injectionSignificant regression of tumor burden and repression of Notch target genes[7]
35 mg/kg once dailyIntraperitoneal injectionLess effective than twice-daily administration[7]

Experimental Protocols

Below are detailed methodologies for key experiments to assess the efficacy of this compound.

Protocol 1: In Vitro Dose-Response Determination using a Luciferase Reporter Assay
  • Cell Seeding: Seed cells (e.g., HEK293T) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect cells with a Notch-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

  • This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound (e.g., from 0.1 µM to 50 µM). Include a vehicle-only control and a positive control (e.g., DAPT).

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Analysis of Notch Target Gene Expression by qRT-PCR
  • Cell Treatment: Plate a Notch-dependent cell line (e.g., KOPT-K1) and treat with the desired concentration of this compound, an inactive control peptide (this compound-D1), and a vehicle control for 24 hours.[1]

  • RNA Extraction: Harvest the cells and extract total RNA using a standard RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform quantitative real-time PCR using primers specific for Notch target genes (HES1, MYC, DTX1) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method. A significant decrease in the expression of target genes in this compound-treated cells compared to controls indicates Notch inhibition.

Protocol 3: Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed a Notch-dependent T-ALL cell line in a 96-well plate.

  • Treatment: Treat the cells with this compound (e.g., 15 µM), an inactive control peptide, and a vehicle control.[1]

  • Incubation: Incubate the cells for 3 and 6 days.[1]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: A decrease in absorbance in the this compound-treated wells compared to the controls indicates a reduction in cell proliferation.

Visualizations

The following diagrams illustrate the Notch signaling pathway and a typical experimental workflow for optimizing this compound dosage.

Notch_Signaling_Pathway cluster_sending Signal Sending Cell cluster_receiving Signal Receiving Cell Ligand Notch Ligand (e.g., Delta, Jagged) NotchReceptor Notch Receptor Ligand->NotchReceptor Binding S2 S2 Cleavage (ADAM Protease) NotchReceptor->S2 S3 S3 Cleavage (γ-secretase) S2->S3 NICD Notch Intracellular Domain (NICD) S3->NICD Release CSL CSL NICD->CSL Nuclear Translocation and Binding MAML MAML CSL->MAML Recruitment Transcription Target Gene Transcription MAML->Transcription Activation This compound This compound This compound->CSL Inhibition

Caption: The canonical Notch signaling pathway and the inhibitory action of this compound.

SAHM1_Optimization_Workflow cluster_vitro In Vitro Optimization Start Start: Select Notch-dependent cell line DoseResponse Dose-Response Experiment (e.g., Luciferase Assay) Start->DoseResponse DetermineIC50 Determine IC50 DoseResponse->DetermineIC50 Validate Validate Inhibition (qRT-PCR for HES1, MYC) DetermineIC50->Validate Functional Functional Assays (Proliferation, Apoptosis) Validate->Functional OptimalDose Optimal In Vitro Dose Functional->OptimalDose

Caption: Experimental workflow for optimizing this compound dosage in vitro.

References

Technical Support Center: Interpreting Unexpected Results in SAHM1 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving the stapled alpha-helical motif 1 (SAHM1) peptide. This compound is a potent inhibitor of the Notch signaling pathway, designed to disrupt the formation of the Notch transactivation complex.[1][2] This guide offers structured advice for addressing common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during this compound experiments, providing potential causes and recommended actions in a question-and-answer format.

Question 1: Why am I observing no effect of this compound on my target cells?

Possible Causes:

  • Inactive Notch Pathway: The Notch signaling pathway may not be active in your specific cell line or experimental model. This compound's primary mechanism is to inhibit this pathway.[2][3]

  • Peptide Degradation: Although stapled peptides are designed for increased stability, this compound may be degrading due to improper storage or handling, or instability in the specific experimental conditions.[4][5][6]

  • Poor Cell Permeability: While designed to be cell-permeable, the efficiency of cellular uptake can vary between different cell types.[7][8]

  • Incorrect Dosage: The concentration of this compound used may be insufficient to elicit a response in your experimental system.

Troubleshooting Steps:

  • Confirm Notch Pathway Activity: Before treating with this compound, verify the baseline activity of the Notch pathway in your cells. This can be done by measuring the expression of downstream target genes such as HES1, MYC, or DTX1 via qRT-PCR or by detecting the Notch intracellular domain (NICD) via Western blot.[2][3][9]

  • Assess Peptide Integrity: Ensure the peptide has been stored correctly at -20°C. If possible, verify the peptide's integrity and concentration using techniques like HPLC-MS.

  • Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions.

  • Control Experiments: Include a positive control (e.g., a cell line known to be sensitive to Notch inhibition) and a negative control (e.g., a scrambled or inactive version of the this compound peptide) in your experiments to validate your assay.[2]

Question 2: I'm observing unexpected cytotoxicity or a decrease in cell viability at concentrations where I expect to see specific Notch inhibition. What could be the cause?

Possible Causes:

  • Off-Target Effects: At higher concentrations, this compound may exhibit off-target effects that lead to cytotoxicity independent of Notch inhibition. While this compound is considered specific, it's impossible to completely rule out off-target activities.[2][9]

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity, especially at higher concentrations.

  • Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to the peptide or the formulation.

Troubleshooting Steps:

  • Dose-Response Analysis: Conduct a comprehensive dose-response curve to identify a therapeutic window where Notch inhibition is observed without significant cytotoxicity.

  • Vehicle Control: Always include a vehicle control (cells treated with the solvent alone at the same concentration used for this compound treatment) to assess the toxicity of the solvent.

  • Monitor Apoptosis Markers: Use Western blotting to check for markers of apoptosis, such as cleaved caspase-3 and cleaved PARP, to determine if the observed decrease in viability is due to programmed cell death.[10][11][12]

  • Compare with other Notch Inhibitors: If possible, compare the effects of this compound with other known Notch inhibitors, such as gamma-secretase inhibitors (GSIs), to see if the cytotoxic effects are consistent with Notch pathway inhibition.[2]

Question 3: The effect of this compound on downstream Notch target genes is inconsistent or varies between experiments. How can I improve reproducibility?

Possible Causes:

  • Experimental Variability: Inconsistent cell densities, passage numbers, or treatment times can all contribute to variability in experimental results.

  • Reagent Quality: Variations in the quality of reagents, including cell culture media, serum, and the this compound peptide itself, can impact outcomes.

  • Assay Performance: The method used to measure gene expression (e.g., qRT-PCR) may have inherent variability.

Troubleshooting Steps:

  • Standardize Protocols: Strictly adhere to standardized protocols for cell seeding, treatment, and harvesting. Ensure consistent timing for all experimental steps.

  • Cell Line Maintenance: Use cells with a consistent and low passage number. Regularly test for mycoplasma contamination.

  • Reagent Consistency: Use the same lot of this compound peptide and other key reagents for a set of comparative experiments.

  • Technical Replicates and Controls: Include multiple technical and biological replicates for each condition. Use appropriate housekeeping genes for normalization in qRT-PCR experiments.

Data Presentation: Expected vs. Unexpected Results

The following tables summarize hypothetical quantitative data to illustrate expected versus unexpected outcomes in this compound experiments.

Table 1: Cell Viability Assay (MTT Assay at 48h)

Treatment GroupThis compound Concentration (µM)Expected % Viability (Notch-dependent cancer cell line)Unexpected % ViabilityPotential Interpretation of Unexpected Result
Vehicle Control0100%100%N/A
This compound5~80%~100%Ineffective dose or inactive peptide.
This compound10~60%~95%Ineffective dose or inactive peptide.
This compound20~40%~30%Potential off-target cytotoxicity.
Scrambled Peptide20~100%~70%Scrambled peptide is not inert; potential non-specific toxicity.

Table 2: qRT-PCR Analysis of Notch Target Gene HES1

Treatment GroupThis compound Concentration (µM)Expected Fold Change in HES1 mRNAUnexpected Fold ChangePotential Interpretation of Unexpected Result
Vehicle Control01.01.0N/A
This compound100.40.9Ineffective dose or inactive peptide.
This compound200.20.3Expected on-target effect.
This compound400.11.5Paradoxical upregulation, possibly due to feedback loops or off-target effects at high concentrations.

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

  • Materials: 96-well plate, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid).[13]

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[14]

    • Treat cells with varying concentrations of this compound and controls (vehicle, scrambled peptide) for the desired time period (e.g., 24, 48, 72 hours).

    • Add 10-20 µL of MTT solution to each well and incubate at 37°C for 3-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.[13]

    • Remove the media and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

2. Western Blot for Apoptosis Markers

This protocol is used to detect the cleavage of caspase-3 and PARP as indicators of apoptosis.

  • Materials: Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP), HRP-conjugated secondary antibodies, and ECL substrate.[12]

  • Procedure:

    • Treat cells with this compound and controls for the desired time.

    • Harvest and lyse the cells in ice-cold lysis buffer.[12]

    • Determine the protein concentration of the lysates.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.[12]

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

    • Analyze the band intensities, normalizing to a loading control like β-actin or GAPDH. An increase in the cleaved forms of caspase-3 and PARP indicates apoptosis.[10]

Visualizations

Below are diagrams illustrating key concepts related to this compound experiments.

SAHM1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor NICD_Cytoplasm NICD Notch_Receptor->NICD_Cytoplasm Ligand Ligand (e.g., Delta/Jagged) Ligand->Notch_Receptor 1. Binding & Cleavage NICD_Nucleus NICD NICD_Cytoplasm->NICD_Nucleus 2. Translocation Transcription_Complex Active Transcription Complex NICD_Nucleus->Transcription_Complex RBPj RBPj RBPj->Transcription_Complex MAML MAML MAML->Transcription_Complex Target_Genes Notch Target Genes (HES1, MYC, etc.) Transcription_Complex->Target_Genes 3. Transcription Activation This compound This compound This compound->Transcription_Complex 4. Inhibition of Complex Assembly

Caption: this compound inhibits the Notch signaling pathway.

Troubleshooting_Workflow Start Unexpected Result Observed No_Effect Q: No Effect of this compound? Start->No_Effect Unexpected_Toxicity Q: Unexpected Toxicity? Start->Unexpected_Toxicity Inconsistent_Results Q: Inconsistent Results? Start->Inconsistent_Results Check_Notch A: Verify Notch Pathway Activity (qRT-PCR) No_Effect->Check_Notch Yes No_Effect->Unexpected_Toxicity No Check_Peptide A: Check Peptide Integrity and Dose (Dose-Response) Check_Notch->Check_Peptide End Interpretation/ Experiment Refinement Check_Peptide->End Check_Off_Target A: Assess Off-Target Effects (Dose-Response, Apoptosis Assay) Unexpected_Toxicity->Check_Off_Target Yes Unexpected_Toxicity->Inconsistent_Results No Check_Vehicle A: Run Vehicle Control Check_Off_Target->Check_Vehicle Check_Vehicle->End Standardize_Protocol A: Standardize Protocols (Cell Passage, Timing) Inconsistent_Results->Standardize_Protocol Yes Inconsistent_Results->End No Check_Reagents A: Use Consistent Reagent Lots Standardize_Protocol->Check_Reagents Check_Reagents->End

Caption: Troubleshooting workflow for this compound experiments.

Logical_Relationship SAHM1_Treatment This compound Treatment Notch_Inhibition Notch Complex Inhibition SAHM1_Treatment->Notch_Inhibition On-Target Off_Target_Effects Off-Target Effects SAHM1_Treatment->Off_Target_Effects Potential Peptide_Inactive Inactive/Degraded Peptide SAHM1_Treatment->Peptide_Inactive Potential Issue Target_Gene_Downregulation Target Gene Downregulation Notch_Inhibition->Target_Gene_Downregulation Leads to Phenotypic_Effect Expected Phenotypic Effect (e.g., Apoptosis) Target_Gene_Downregulation->Phenotypic_Effect Unexpected_Phenotype Unexpected Phenotype (e.g., Cytotoxicity) Off_Target_Effects->Unexpected_Phenotype No_Effect_Observed No Effect Observed Peptide_Inactive->No_Effect_Observed Pathway_Inactive Notch Pathway Not Active Pathway_Inactive->No_Effect_Observed

Caption: Logical relationships in this compound experiments.

References

Technical Support Center: Assessing SAHM1 Toxicity with Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing cell viability assays to evaluate the toxicity of the NOTCH pathway inhibitor, SAHM1. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation assistance to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce toxicity?

A1: this compound is a stabilized alpha-helical peptide that acts as a potent inhibitor of the NOTCH1 signaling pathway. It functions by disrupting the formation of the active NOTCH1 transcription complex.[1][2] In cancer cells dependent on NOTCH1 signaling, such as several T-cell acute lymphoblastic leukemia (T-ALL) cell lines, this inhibition leads to a reduction in cell proliferation and the induction of apoptosis.[1]

Q2: Which cell viability assays are most appropriate for assessing this compound toxicity?

A2: A multi-assay approach is recommended to gain a comprehensive understanding of this compound's cytotoxic effects.

  • Metabolic Assays (MTT, MTS): These colorimetric assays measure the metabolic activity of viable cells and are useful for determining the half-maximal inhibitory concentration (IC50) of this compound.

  • Cytotoxicity Assays (LDH Release): This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity, providing a measure of necrosis or late-stage apoptosis.

  • Apoptosis Assays (Caspase-3/7 Activity, Annexin V): These assays specifically measure key markers of apoptosis. Caspase-3/7 assays detect the activation of executioner caspases, while Annexin V staining identifies the externalization of phosphatidylserine, an early apoptotic event.[1]

Q3: I am observing high variability in my MTT assay results. What could be the cause?

A3: High variability in MTT assays can stem from several factors:

  • Uneven cell seeding: Ensure a homogenous cell suspension and consistent pipetting technique during plating.

  • Incomplete formazan (B1609692) crystal dissolution: After MTT incubation, ensure complete solubilization of the purple formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.

  • Interference from phenol (B47542) red or serum: Phenol red in the culture medium and components in serum can interfere with absorbance readings. It is advisable to use phenol red-free medium and serum-free medium during the MTT incubation step.

Q4: My Caspase-3/7 assay shows no significant increase in activity after this compound treatment, but I observe a decrease in cell viability with an MTT assay. Why?

A4: This discrepancy could indicate a few possibilities:

  • Timing of the assay: Caspase activation is a transient event. You may have missed the peak of caspase activity. A time-course experiment is recommended to determine the optimal time point for measuring caspase activation.

  • Alternative cell death pathways: this compound might be inducing cell death through a caspase-independent pathway or necrosis in your specific cell line. Consider performing an LDH release assay to investigate necrosis.

  • Cell line-specific resistance: The cell line you are using may have defects in the apoptotic machinery downstream of NOTCH1 inhibition.

Troubleshooting Guides

Troubleshooting Low Cell Viability in Control (Untreated) Wells
Observation Potential Cause Recommended Action
High cell death in vehicle control (e.g., DMSO)Solvent toxicityEnsure the final solvent concentration is non-toxic to the cells (typically <0.1% v/v). Perform a solvent toxicity titration curve.
Clumped or unhealthy-looking cellsSuboptimal culture conditionsVerify the quality of your culture medium, serum, and supplements. Ensure the incubator has the correct temperature, humidity, and CO2 levels. Check for mycoplasma contamination.
Low cell attachment (for adherent cells)Poor plate coating or cell handlingUse pre-coated plates if necessary. Handle cells gently during trypsinization and seeding.
Troubleshooting this compound Treatment Experiments
Observation Potential Cause Recommended Action
No significant decrease in cell viability after this compound treatmentCell line is not dependent on NOTCH1 signalingUse a positive control cell line known to be sensitive to NOTCH1 inhibition (e.g., KOPT-K1, HPB-ALL).[1]
This compound degradationThis compound is a peptide and may be susceptible to degradation. Prepare fresh stock solutions and handle them according to the manufacturer's instructions.
Insufficient treatment duration or concentrationPerform a dose-response and time-course experiment to determine the optimal this compound concentration and incubation time for your cell line.
Inconsistent results between experimentsVariability in this compound stock solutionAliquot this compound stock solutions to avoid multiple freeze-thaw cycles.
Passage number of cellsUse cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

Quantitative Data on this compound Toxicity

While specific IC50 values from direct cell viability assays for this compound are not widely published in the provided search results, a key study reported a half-maximal inhibitory concentration (IC50) for this compound in a NOTCH1-dependent luciferase reporter gene assay. This value reflects the concentration at which this compound inhibits 50% of the NOTCH1 transcriptional activity.

Assay IC50 (µM) Reference
NOTCH1-dependent luciferase reporter gene assay6.5 ± 1.6[3]

Qualitative data from proliferation assays on a panel of T-ALL cell lines demonstrated that this compound significantly reduces cell proliferation in NOTCH1-dependent lines such as KOPT-K1, HPB-ALL, DND-41, and TALL-1, while having no effect on NOTCH1-independent lines like JURKAT and MOLT-4.[1] Furthermore, this compound treatment has been shown to induce apoptosis in sensitive T-ALL cell lines, as evidenced by the activation of caspases 3 and 7.[1]

Experimental Protocols

MTT Cell Viability Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Treat cells with a range of this compound concentrations and a vehicle control (e.g., DMSO). Include wells with medium only as a blank. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate cell viability as a percentage of the vehicle-treated control.

LDH Cytotoxicity Assay

Principle: This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture supernatant. LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of lysed cells.

Methodology:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. It is crucial to include three sets of controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (e.g., Triton X-100).

    • Background control: Medium only.

  • Supernatant Collection: After the treatment period, centrifuge the plate (if using suspension cells) and carefully collect the supernatant from each well.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and tetrazolium salt) to each supernatant sample.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Caspase-3/7 Activity Assay

Principle: This assay utilizes a proluminescent or fluorogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspases 3 and 7. The cleavage releases a reporter molecule that generates a luminescent or fluorescent signal, proportional to the caspase activity.

Methodology:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Reagent Addition: After the treatment period, add the Caspase-Glo® 3/7 reagent directly to the wells.

  • Incubation: Incubate the plate at room temperature for 30 minutes to 1 hour.

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.

  • Data Analysis: Subtract the background signal (from wells with medium only) and express the results as fold change in caspase activity relative to the vehicle-treated control.

Visualizations

This compound Mechanism of Action and Downstream Effects

This compound acts by preventing the assembly of the active NOTCH1 transcriptional complex. This diagram illustrates the canonical NOTCH1 signaling pathway and the point of inhibition by this compound, leading to the downregulation of target genes and subsequent induction of apoptosis.

SAHM1_Mechanism cluster_nucleus Inside Nucleus Ligand Ligand (e.g., Delta/Jagged) NotchReceptor NOTCH1 Receptor Ligand->NotchReceptor Binds to S2_Cleavage S2 Cleavage (ADAM Protease) NotchReceptor->S2_Cleavage S3_Cleavage S3 Cleavage (γ-Secretase) S2_Cleavage->S3_Cleavage NICD NICD (Notch Intracellular Domain) S3_Cleavage->NICD Releases Nucleus Nucleus NICD->Nucleus Translocates to CSL CSL/RBPJ MAML MAML TranscriptionComplex Active Transcription Complex CSL->TranscriptionComplex MAML->TranscriptionComplex TargetGenes Target Gene Expression (HES1, MYC, DTX1) TranscriptionComplex->TargetGenes Activates This compound This compound This compound->TranscriptionComplex Inhibits Assembly Proliferation Cell Proliferation & Survival This compound:e->Proliferation:w Inhibits Apoptosis Apoptosis This compound:e->Apoptosis:w Induces TargetGenes->Proliferation Promotes TargetGenes->Apoptosis Inhibits SAHM1_Toxicity_Workflow cluster_assays Cell Viability Assays Start Start: Culture Cells Seed Seed Cells in 96-well Plates Start->Seed Treat Treat with this compound (Dose-response & Time-course) Seed->Treat MTT MTT Assay (Metabolic Activity) Treat->MTT LDH LDH Assay (Cytotoxicity) Treat->LDH Caspase Caspase-3/7 Assay (Apoptosis) Treat->Caspase Analyze Data Analysis (IC50, % Cytotoxicity, Fold Change) MTT->Analyze LDH->Analyze Caspase->Analyze Interpret Interpret Results & Troubleshoot Analyze->Interpret Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Inconsistent or Unexpected Results CellIssues Cell-Related Issues: - Cell line resistance - Passage number - Contamination Problem->CellIssues SAHM1Issues This compound-Related Issues: - Degradation - Incorrect concentration Problem->SAHM1Issues AssayIssues Assay-Related Issues: - Protocol deviation - Reagent quality Problem->AssayIssues ValidateCells Validate Cell Line: - Use positive control - Check passage number - Test for mycoplasma CellIssues->ValidateCells Address with Optimizethis compound Optimize this compound Conditions: - Prepare fresh stock - Perform dose-response SAHM1Issues->Optimizethis compound Address with ReviewAssay Review Assay Protocol: - Check reagent expiration - Ensure proper technique AssayIssues->ReviewAssay Address with

References

Technical Support Center: Control Experiments for SAHM1 Functional Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using SAHM1, a stapled peptide inhibitor of the Notch signaling pathway.[1] Proper control experiments are critical for interpreting data generated with this novel therapeutic agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic, cell-permeable, hydrocarbon-stapled alpha-helical peptide. It is designed to mimic the Mastermind-like 1 (MAML1) protein and directly target the NOTCH transactivation complex.[2][3] By binding to the NOTCH intracellular domain (NICD) and CSL (CBF1/Su(H)/Lag-1) complex, this compound prevents the recruitment of MAML1, thereby inhibiting the transcription of NOTCH target genes such as HES1, MYC, and DTX1.[2][4]

Q2: What are the essential negative controls for an experiment using this compound?

It is crucial to include multiple negative controls to ensure the observed effects are specific to this compound's inhibition of the NOTCH pathway.

  • Vehicle Control: This is the solvent used to dissolve the this compound peptide (e.g., sterile water or PBS).[5] This control accounts for any effects of the vehicle on the experimental system.

  • Inactive Control Peptide: An ideal negative control is a scrambled or structurally related but inactive version of the this compound peptide.[1] This helps to control for off-target effects related to the peptide's chemical nature.[2] Some studies have used this compound-D1, an inactive diastereomer of this compound.[2]

  • Cell Lines Insensitive to NOTCH Inhibition: Using cell lines that are not dependent on NOTCH signaling for their growth or the phenotype being studied can help confirm the specificity of this compound.[2] For example, K562 (erythroleukemia) or JURKAT/MOLT-4 (T-ALL lines with PTEN loss) have shown insensitivity to this compound.[2]

Q3: What positive controls should I use to confirm this compound is working as expected?

  • Gamma-Secretase Inhibitors (GSIs): GSIs, such as DAPT, are well-characterized inhibitors of the NOTCH pathway that act upstream of this compound by preventing the cleavage and release of the NICD.[2][4][5] Comparing the effects of this compound to a GSI can help validate that the observed phenotype is due to NOTCH pathway inhibition.[2]

  • NOTCH-Dependent Cell Lines: Use cell lines known to be sensitive to NOTCH inhibition, such as T-ALL cell lines with activating NOTCH1 mutations (e.g., KOPT-K1, HPB-ALL).[2][4] A reduction in proliferation or induction of apoptosis in these cells following this compound treatment would indicate the peptide is active.[2]

  • Monitoring Downstream Target Genes: Measure the mRNA or protein levels of known NOTCH target genes (HES1, MYC, DTX1) via qRT-PCR or Western blotting.[4] A significant decrease in the expression of these genes upon this compound treatment serves as a direct measure of its on-target activity.[2][4]

Q4: I'm observing high variability or unexpected toxicity in my cell-based assays. What could be the cause?

Several factors related to the nature of synthetic peptides can contribute to these issues:

  • Peptide Solubility: this compound is soluble in water up to 1 mg/ml. However, improper dissolution can lead to aggregation and inconsistent results.[6] It is recommended to freshly prepare solutions and, if necessary, use sonication to aid dissolution.[6]

  • Counter-ion Contamination: Trifluoroacetic acid (TFA) is often used in peptide synthesis and purification. Residual TFA can be toxic to cells, leading to erratic cell growth or death.[7][8] If you suspect TFA toxicity, consider using TFA-removed peptides.[8]

  • Improper Storage: Peptides should be stored lyophilized at -20°C and protected from light.[7] Avoid repeated freeze-thaw cycles, which can lead to degradation.[7]

  • Endotoxin (B1171834) Contamination: Endotoxins (lipopolysaccharides) from bacteria can cause unwanted immune responses in cell culture, especially in immunological assays.[7] Using peptides with guaranteed low endotoxin levels is recommended for such experiments.[7]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No effect of this compound on NOTCH target gene expression. - Inactive peptide due to improper storage or handling. - Incorrect dosage. - Cell line is not responsive to NOTCH inhibition.- Use a fresh aliquot of this compound. - Perform a dose-response experiment to determine the optimal concentration (IC50 for reporter assays is ~6.5 µM).[4] - Confirm NOTCH pathway activity in your cell line using a positive control (e.g., a known NOTCH ligand).
High background in reporter assays. - "Leaky" reporter construct. - Off-target effects of the peptide.- Use a reporter construct with a minimal promoter. - Include an inactive control peptide to assess non-specific effects.[1]
Inconsistent results between experiments. - Peptide aggregation or degradation. - Variability in cell passage number or density.- Prepare fresh peptide solutions for each experiment. - Standardize cell culture conditions, including passage number and seeding density.
This compound shows toxicity in a NOTCH-independent cell line. - Off-target effects of the peptide. - Contaminants in the peptide preparation (e.g., TFA, endotoxins).[7]- Test an inactive control peptide to see if it recapitulates the toxicity.[1] - Consider using a higher purity or TFA-removed peptide preparation.[7][8]

Experimental Protocols & Data

Quantitative Data Summary
ParameterValueCell Line/SystemReference
IC50 (Reporter Assay) 6.5 ± 1.6 µMNOTCH1-dependent luciferase reporter[4]
Binding Affinity (Kd) 0.12 ± 0.02 μMto NICD:CSL complex in vitro[3]
Effective Concentration (in vivo) 1-3 µg per treatmentMurine model of allergic asthma[5]
Detailed Methodologies

1. NOTCH1-Dependent Luciferase Reporter Assay

  • Objective: To quantify the inhibitory effect of this compound on NOTCH1 transcriptional activity.

  • Protocol:

    • Co-transfect cells (e.g., HEK293T) with a NOTCH1-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

    • After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0.5 µM to 50 µM), a vehicle control, and a positive control (e.g., 15 µM DAPT).[2]

    • Incubate for an additional 24-48 hours.

    • Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase assay system.

    • Normalize the firefly luciferase signal to the Renilla luciferase signal.

    • Plot the normalized data against the this compound concentration to determine the IC50 value.[4]

2. qRT-PCR for NOTCH Target Gene Expression

  • Objective: To measure the effect of this compound on the mRNA levels of endogenous NOTCH target genes.

  • Protocol:

    • Plate a NOTCH-dependent cell line (e.g., KOPT-K1) and allow the cells to adhere or recover.[4]

    • Treat the cells with this compound (e.g., 20 µM), an inactive control peptide, and a vehicle control for 24 hours.[4]

    • Isolate total RNA from the cells using a standard RNA extraction kit.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative real-time PCR (qRT-PCR) using primers specific for NOTCH target genes (HES1, MYC, DTX1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Calculate the relative fold change in gene expression using the ΔΔCt method.

Visualizations

SAHM1_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor NOTCH Receptor NICD_Cytoplasm NICD Notch_Receptor->NICD_Cytoplasm 2. Cleavage (GSI blocks here) Ligand Ligand (e.g., Delta/Jagged) Ligand->Notch_Receptor 1. Binding NICD_Nucleus NICD NICD_Cytoplasm->NICD_Nucleus 3. Translocation CSL CSL NICD_Nucleus->CSL 4. Forms Complex MAML1 MAML1 CSL->MAML1 5. Recruits MAML1 Transcription Transcription of Target Genes (HES1, MYC) MAML1->Transcription 6. Activates Transcription This compound This compound This compound->CSL Blocks MAML1 Recruitment

Caption: Mechanism of this compound in the NOTCH signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_controls Control Groups cluster_treatment Treatment Group cluster_analysis Analysis Start Start Experiment (e.g., Cell Seeding) Treatment Treatment Addition Start->Treatment Vehicle Vehicle Control (e.g., PBS/Water) Treatment->Vehicle Inactive_Peptide Inactive Peptide Control (e.g., this compound-D1) Treatment->Inactive_Peptide Positive_Control Positive Control (e.g., GSI/DAPT) Treatment->Positive_Control SAHM1_Treatment This compound Treatment Treatment->SAHM1_Treatment Incubation Incubation (e.g., 24-48 hours) Vehicle->Incubation Inactive_Peptide->Incubation Positive_Control->Incubation SAHM1_Treatment->Incubation Assay Perform Assay (qRT-PCR, Reporter Assay, Proliferation Assay) Incubation->Assay Data_Analysis Data Analysis & Comparison Assay->Data_Analysis

Caption: Workflow for this compound functional studies with controls.

Troubleshooting_Logic rect_node rect_node Start Unexpected Result (e.g., no effect, high toxicity) Check_Positive_Control Is Positive Control (e.g., GSI) working? Start->Check_Positive_Control Check_Inactive_Control Does Inactive Control show same effect? Check_Positive_Control->Check_Inactive_Control Yes Solution1 Issue is likely with the experimental system or cell line. Check_Positive_Control->Solution1 No Solution2 Effect is likely specific to this compound. Check_Inactive_Control->Solution2 No Solution3 Effect is likely non-specific or due to off-target effects. Check_Inactive_Control->Solution3 Yes Check_Peptide_Quality Check Peptide Quality (Solubility, Storage, Purity) Solution4 Issue is likely with the This compound reagent itself. Check_Peptide_Quality->Solution4 Solution3->Check_Peptide_Quality

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Minimizing Off-Target Effects of SAHM1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SAHM1, a potent inhibitor of the Notch signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects during experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and comprehensive data summaries to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cell-permeable, hydrocarbon-stapled alpha-helical peptide. Its primary mechanism of action is the inhibition of the Notch signaling pathway. It achieves this by targeting a critical protein-protein interface, preventing the assembly of the active Notch transactivation complex.[1][2][3] Specifically, this compound mimics the Mastermind-like 1 (MAML1) protein, binding to the Notch intracellular domain (NICD) and CSL (CBF1/Su(H)/Lag-1) complex, thereby blocking the recruitment of MAML1.[1]

Q2: What are the known on-target effects of this compound?

A2: By inhibiting the Notch signaling pathway, this compound has been shown to suppress the transcription of Notch target genes, such as HES1, MYC, and DTX1.[4] This leads to anti-proliferative effects in cells dependent on Notch signaling, such as certain T-cell acute lymphoblastic leukemia (T-ALL) cell lines.[4][5] In preclinical models of allergic asthma, this compound has been shown to reduce airway inflammation and bronchial hyperreactivity.[6]

Q3: What are the potential off-target effects of this compound?

A3: While this compound is considered more specific than other Notch inhibitors like gamma-secretase inhibitors (GSIs), the potential for off-target effects exists.[7] This is primarily because its target, MAML1, is known to be a coactivator for other signaling pathways independent of Notch, including:

  • Wnt/β-catenin pathway: MAML1 can act as a coactivator for β-catenin, influencing the transcription of Wnt target genes.

  • Hedgehog (Hh) signaling pathway: MAML1 has been shown to interact with Gli proteins, the key transcription factors of the Hedgehog pathway.

  • Hippo signaling pathway: MAML1 can interact with YAP/TAZ, the downstream effectors of the Hippo pathway.

Therefore, inhibition of MAML1 by this compound could potentially interfere with these pathways.

Q4: How can I minimize the potential off-target effects of this compound in my experiments?

A4: Minimizing off-target effects is crucial for accurate data interpretation. Here are several strategies:

  • Use the lowest effective concentration: Perform dose-response studies to determine the minimal concentration of this compound that elicits the desired on-target effect.

  • Employ control peptides: Always include an inactive control peptide, such as this compound-D1, in your experiments. This compound-D1 is a mutant version of this compound that does not effectively inhibit the Notch pathway and can help differentiate on-target from off-target effects.[1][4]

  • Perform orthogonal validation: Confirm your findings using alternative methods to inhibit the Notch pathway, such as genetic knockdown of key components (e.g., NOTCH1, RBPJ).

  • Assess off-target pathway activity: Directly measure the activity of potential off-target pathways (Wnt, Hedgehog, Hippo) in the presence of this compound.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected cellular toxicity or phenotype not consistent with Notch inhibition. Off-target effects on other signaling pathways (e.g., Wnt, Hedgehog, Hippo).1. Verify the phenotype is absent with the this compound-D1 control peptide. 2. Perform reporter assays for Wnt, Hedgehog, and Hippo pathways (see protocols below). 3. Conduct a dose-response curve to see if the effect is dose-dependent and separable from the on-target effect.
Variability in experimental results. Inconsistent peptide concentration or activity.1. Ensure proper solubilization and storage of this compound as per the manufacturer's instructions. 2. Prepare fresh dilutions for each experiment. 3. Confirm the on-target activity of each new batch of this compound using a Notch reporter assay.
Difficulty distinguishing on-target from off-target gene expression changes. Pleiotropic effects of signaling pathway inhibition.1. Compare the gene expression profile of this compound-treated cells with that of this compound-D1-treated cells. 2. Perform a global proteomic or transcriptomic analysis to identify affected pathways. 3. Use gene set enrichment analysis (GSEA) to see if gene sets related to Wnt, Hedgehog, or Hippo signaling are enriched.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's activity. Note that direct comparative IC50 values for off-target pathways are not extensively available in the literature and the provided data is based on typical effective concentrations observed in on-target studies.

Table 1: this compound On-Target Activity

Parameter Value Assay Cell Line/System
IC50 (Notch Reporter Assay) 6.5 ± 1.6 µMLuciferase Reporter Assay-
Effective Concentration (T-ALL cell proliferation) 15 µMCell Proliferation AssayKOPT-K1, HPB-ALL
Effective Concentration (in vivo T-ALL model) 30-35 mg/kgBioluminescence ImagingMurine T-ALL model

Table 2: this compound Off-Target Considerations (Hypothetical Data for Illustrative Purposes)

Pathway Assay Type Expected this compound IC50/EC50 Range Key Transcription Factor/Readout
Wnt/β-catenin TCF/LEF Reporter Assay> 50 µMTCF/LEF
Hedgehog Gli Reporter Assay> 50 µMGli
Hippo TEAD Reporter Assay> 50 µMTEAD

Note: The values in Table 2 are hypothetical and intended to illustrate the expected lower potency of this compound against off-target pathways compared to its on-target Notch inhibition. Researchers should experimentally determine these values in their specific systems.

Experimental Protocols

Protocol 1: Assessing On-Target Activity using a Notch Reporter Assay

This protocol describes how to measure the inhibition of Notch signaling by this compound using a luciferase-based reporter assay.

Materials:

  • Cells stably or transiently expressing a Notch-responsive luciferase reporter (e.g., a construct with multimerized RBPJ binding sites driving luciferase expression) and a constitutively expressed control reporter (e.g., Renilla luciferase).

  • This compound and this compound-D1 control peptide.

  • Dual-luciferase reporter assay system.

  • Cell culture reagents.

Procedure:

  • Cell Seeding: Plate the reporter cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

  • Compound Treatment: Prepare serial dilutions of this compound and this compound-D1. Add the compounds to the cells and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • Luciferase Assay: Following incubation, lyse the cells and measure firefly and Renilla luciferase activity according to the manufacturer's instructions for the dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Assessing Off-Target Effects on the Wnt/β-catenin Pathway

This protocol uses a TCF/LEF-responsive luciferase reporter to measure the effect of this compound on Wnt/β-catenin signaling.

Materials:

  • Cells expressing a TCF/LEF-responsive luciferase reporter and a control reporter.

  • Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021) to activate the pathway.

  • This compound and this compound-D1.

  • Dual-luciferase reporter assay system.

Procedure:

  • Cell Seeding: Plate the reporter cells in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with serial dilutions of this compound or this compound-D1 for 1-2 hours.

  • Pathway Activation: Add Wnt3a conditioned media or a GSK3β inhibitor to the wells to activate the Wnt pathway.

  • Incubation: Incubate the cells for 24 hours.

  • Luciferase Assay and Data Analysis: Perform the dual-luciferase assay and analyze the data as described in Protocol 1. A significant decrease in luciferase activity in the presence of this compound (but not this compound-D1) would indicate an off-target effect.

Protocol 3: Global Off-Target Profiling using Proteomics

This protocol provides a general workflow for an unbiased identification of this compound off-targets.

Materials:

  • Cell line of interest.

  • This compound and this compound-D1.

  • Reagents for cell lysis, protein digestion, and mass spectrometry.

Procedure:

  • Cell Treatment: Treat cells with this compound, this compound-D1, or vehicle control at a relevant concentration and time point.

  • Cell Lysis and Protein Digestion: Harvest the cells, lyse them, and digest the proteins into peptides using an appropriate enzyme (e.g., trypsin).

  • Mass Spectrometry: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use appropriate software to identify and quantify the proteins in each sample. Compare the protein abundance profiles between the different treatment groups to identify proteins that are significantly up- or downregulated by this compound but not by this compound-D1.

  • Pathway Analysis: Use bioinformatics tools to perform pathway analysis on the differentially expressed proteins to identify any off-target signaling pathways that are affected.

Visualizations

SAHM1_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Notch_Receptor_EC Notch Receptor (Extracellular Domain) Ligand->Notch_Receptor_EC 1. Ligand Binding Notch_Receptor_TM Notch Receptor (Transmembrane) NICD_cyt NICD Notch_Receptor_TM->NICD_cyt 2. Cleavage NICD_nuc NICD NICD_cyt->NICD_nuc 3. Nuclear Translocation CSL CSL NICD_nuc->CSL 4. Forms Complex Transcription Target Gene Transcription CSL->Transcription 6. Transcriptional Activation MAML1 MAML1 MAML1->CSL 5. MAML1 Recruitment (On-Target) This compound This compound This compound->CSL This compound Inhibition

Caption: On-Target Mechanism of this compound in the Notch Signaling Pathway.

Experimental_Workflow_Off_Target start Start: Hypothesis of This compound Off-Target Effects dose_response 1. Determine On-Target IC50 (Notch Reporter Assay) start->dose_response control_peptides 2. Synthesize/Obtain This compound & this compound-D1 dose_response->control_peptides off_target_assays 3. Perform Off-Target Reporter Assays (Wnt, Hedgehog, Hippo) control_peptides->off_target_assays proteomics 4. Unbiased Screen: Global Proteomics control_peptides->proteomics data_analysis 5. Compare Potency (IC50) On-Target vs. Off-Target off_target_assays->data_analysis proteomics->data_analysis in_vivo 6. In Vivo Toxicity Assessment (if necessary) data_analysis->in_vivo conclusion Conclusion: Determine Therapeutic Window in_vivo->conclusion

Caption: Experimental Workflow for Assessing this compound Off-Target Effects.

MAML1_Crosstalk cluster_Notch Notch Pathway cluster_Wnt Wnt/β-catenin Pathway cluster_Hedgehog Hedgehog Pathway cluster_Hippo Hippo Pathway MAML1 MAML1 Notch_Complex NICD-CSL Complex MAML1->Notch_Complex Coactivator (On-Target) Beta_Catenin β-catenin MAML1->Beta_Catenin Coactivator (Potential Off-Target) Gli Gli MAML1->Gli Coactivator (Potential Off-Target) YAP_TAZ YAP/TAZ MAML1->YAP_TAZ Interaction (Potential Off-Target) Notch_Target_Genes Notch Target Genes Notch_Complex->Notch_Target_Genes Transcription Wnt_Target_Genes Wnt Target Genes Beta_Catenin->Wnt_Target_Genes Transcription Hh_Target_Genes Hedgehog Target Genes Gli->Hh_Target_Genes Transcription Hippo_Target_Genes Hippo Target Genes YAP_TAZ->Hippo_Target_Genes Transcription This compound This compound This compound->MAML1 Inhibits Interactions

Caption: Potential Off-Target Pathways of this compound via MAML1 Crosstalk.

References

SAHM1 Technical Support Center: Enhancing Experimental Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SAHM1 (Stapled α-Helical Peptide Derived from Mastermind-like 1). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for improving the stability and reliability of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a cell-permeable, hydrocarbon-stapled α-helical peptide that acts as a Notch pathway inhibitor.[1] The "staple" is a chemical brace that locks the peptide into its bioactive helical conformation, which enhances its stability, resistance to proteolytic degradation, and cell permeability compared to its linear counterpart.[2][3][4] It functions by targeting the critical protein-protein interface within the Notch transactivation complex, specifically preventing the assembly of the Notch Intracellular Domain (NICD), Mastermind-like 1 (MAML1), and the transcription factor RBPj.[5][6] This inhibition leads to a genome-wide suppression of Notch-activated genes.[6]

Q2: How should I reconstitute lyophilized this compound powder?

The method of reconstitution depends on your experimental needs.

  • For aqueous-based assays: this compound is soluble in water up to 1 mg/mL.[1]

  • For cell culture or in vivo studies: It is often recommended to first create a high-concentration stock solution in an organic solvent like DMSO. A published study successfully used a stock concentration of 25 mg/mL in DMSO.[5] This stock can then be diluted into your aqueous experimental buffer or cell culture media.

Always refer to the batch-specific data on the Certificate of Analysis provided by the supplier. A detailed reconstitution protocol is provided below.

Q3: What are the optimal storage conditions for this compound?

Proper storage is critical for maintaining the stability and activity of this compound. Different conditions apply to the lyophilized powder and reconstituted solutions.

FormStorage TemperatureDurationNotes
Lyophilized Powder -20°C1 YearStore sealed, away from moisture and light.[7]
-80°C2 YearsRecommended for long-term storage.[7]
Reconstituted (in solvent) -20°C1 MonthStore in single-use aliquots to avoid freeze-thaw cycles.[7]
-80°C6 MonthsThe preferred temperature for storing reconstituted peptide.[7]

Troubleshooting Guide

Q4: My this compound solution appears cloudy or shows visible precipitate. What should I do?

This issue likely indicates poor solubility or aggregation.

  • Problem: The peptide concentration may be too high for the chosen solvent.

  • Solution: Try gently warming the solution (e.g., to 37°C) and vortexing or sonicating briefly to aid dissolution. If precipitation occurs after dilution into an aqueous buffer, consider preparing the final dilution immediately before use. You may also need to start with a higher concentration stock in 100% DMSO and perform a serial dilution into your final buffer.[5]

Q5: I am observing inconsistent or lower-than-expected activity in my experiments. What are the potential causes related to stability?

Inconsistent activity is often linked to peptide degradation, aggregation, or improper handling.

  • Problem: Peptide Degradation. While stapling increases protease resistance, degradation can still occur.[2] Repeated freeze-thaw cycles can physically damage the peptide, and improper storage at warmer temperatures can accelerate chemical degradation.

    • Solution: Aliquot the reconstituted this compound into single-use volumes and store them at -80°C.[7] When an aliquot is thawed, use it immediately and discard any unused portion.

  • Problem: Peptide Aggregation. Aggregates are often less active and can produce variable results.[8][9]

    • Solution: Ensure the peptide is fully solubilized upon reconstitution. If aggregation is suspected in your experimental buffer, you may need to screen different buffer conditions (e.g., pH, ionic strength). Avoid vigorous or prolonged vortexing which can sometimes induce aggregation.

  • Problem: Adsorption to Surfaces. Peptides can stick to the surfaces of plasticware or glassware, reducing the effective concentration in your experiment.

    • Solution: Use low-protein-binding microcentrifuge tubes and pipette tips for handling and storing this compound solutions.

Visualized Workflows and Pathways

SAHM1_Notch_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NotchReceptor Notch Receptor NICD_Release S2/S3 Cleavage (γ-secretase) NotchReceptor->NICD_Release Ligand Ligand (e.g., Delta/Jagged) Ligand->NotchReceptor binds NICD_Cytoplasm NICD NICD_Release->NICD_Cytoplasm releases NICD_Nucleus NICD NICD_Cytoplasm->NICD_Nucleus translocates Complex Active Transcription Complex NICD_Nucleus->Complex MAML MAML MAML->Complex RBPj RBPj RBPj->Complex TargetGenes Target Gene Transcription Complex->TargetGenes This compound This compound This compound->Complex Prevents Assembly

Caption: this compound inhibits the Notch pathway by preventing the assembly of the core transcription complex.

SAHM1_Troubleshooting_Workflow start Start: Inconsistent or Low this compound Activity check_storage 1. Verify Storage Conditions start->check_storage storage_ok Lyophilized at -80°C? Solution aliquoted at -80°C? check_storage->storage_ok Yes storage_bad Action: Discard old stock. Use fresh vial stored correctly. check_storage->storage_bad No check_handling 2. Review Handling Protocol storage_ok->check_handling storage_bad->check_storage handling_ok Single-use aliquots? Minimal freeze-thaw cycles? check_handling->handling_ok Yes handling_bad Action: Prepare new single-use aliquots from a fresh stock. check_handling->handling_bad No check_solubility 3. Assess Solubility handling_ok->check_solubility handling_bad->check_handling solubility_ok Solution clear? No precipitate in final buffer? check_solubility->solubility_ok Yes solubility_bad Action: Re-dissolve using protocol. Consider alternative solvent (DMSO). Prepare final dilution just before use. check_solubility->solubility_bad No end_node Issue Resolved solubility_ok->end_node solubility_bad->check_solubility

Caption: A logical workflow for troubleshooting common this compound stability and activity issues.

Key Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

This protocol provides a general guideline for reconstituting this compound to create a stable stock solution.

Materials:

  • Lyophilized this compound

  • Anhydrous DMSO or sterile nuclease-free water

  • Low-protein-binding microcentrifuge tubes

  • Calibrated micropipettes with low-retention tips

Methodology:

  • Before opening, centrifuge the vial of lyophilized this compound at low speed (e.g., 1,000 x g) for 1 minute to ensure all the powder is at the bottom.

  • Based on your experimental requirements, select your solvent (DMSO for a high-concentration stock or water for a lower-concentration stock).[1][5]

  • Carefully add the calculated volume of solvent to the vial to achieve your desired stock concentration (e.g., 10 mM in DMSO or 1 mg/mL in water).

  • Recap the vial and allow it to sit at room temperature for 5-10 minutes.

  • Mix by gently vortexing or pipetting up and down. Ensure the solution is completely clear and free of visible particulates. If needed, brief sonication in a water bath can aid dissolution.

  • Aliquot the stock solution into single-use, low-protein-binding tubes.

  • Store the aliquots immediately at -80°C.[7]

SAHM1_Experimental_Workflow start Receive Lyophilized this compound reconstitute Reconstitute in appropriate solvent (e.g., DMSO) to create stock start->reconstitute aliquot Aliquot into single-use low-protein-binding tubes reconstitute->aliquot store Store aliquots at -80°C aliquot->store thaw Thaw one aliquot on ice immediately before use store->thaw dilute Perform final dilution in pre-chilled assay buffer thaw->dilute experiment Add to experiment (cells, protein assay, etc.) dilute->experiment discard Discard any unused thawed solution experiment->discard

References

Navigating SAHM1 Cellular Uptake: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with SAHM1, a potent inhibitor of the Notch signaling pathway. This guide provides detailed troubleshooting advice and experimental protocols in a user-friendly question-and-answer format to help you confidently confirm the cellular uptake of this stapled peptide in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a hydrocarbon-stapled alpha-helical peptide designed to inhibit the Notch signaling pathway.[1] It functions by targeting a critical protein-protein interface within the Notch transactivation complex, effectively preventing its assembly and subsequent gene transcription.[1]

Q2: Why is it important to confirm this compound uptake by cells?

A2: Confirming cellular uptake is a critical step to ensure that this compound is reaching its intracellular target to exert its biological effect. Inadequate cell penetration can lead to a lack of efficacy and misleading experimental results. Therefore, verifying that this compound has successfully crossed the cell membrane is essential for interpreting your findings accurately.

Q3: What are the primary methods to confirm this compound uptake?

A3: There are two main approaches to confirm this compound uptake:

  • Direct Methods: These involve tracking the peptide itself. The most common direct method is to use a fluorescently labeled version of this compound (e.g., FITC-SAHM1) and visualize its internalization using fluorescence microscopy or quantify the uptake using flow cytometry.

  • Indirect Methods: These methods confirm uptake by measuring the biological consequences of this compound's intracellular activity. This includes assessing the downstream inhibition of the Notch signaling pathway through techniques like luciferase reporter assays or quantifying the repression of Notch target genes via qRT-PCR. Another indirect method is to use a biotinylated version of this compound (bio-SAHM1) to perform a pull-down assay and verify its interaction with intracellular binding partners.

Troubleshooting Guides

Fluorescently Labeled this compound Uptake

Issue 1: No or weak fluorescent signal inside the cells.

Possible Cause Troubleshooting & Optimization
Inefficient Labeling Ensure the FITC-labeling reaction was successful. You can verify labeling by running the conjugated peptide on an SDS-PAGE gel and observing fluorescence under UV light.[2]
Low Peptide Concentration Increase the concentration of FITC-SAHM1 used to treat the cells. Perform a dose-response experiment to determine the optimal concentration for uptake in your cell line.
Short Incubation Time Extend the incubation time. Cellular uptake is a time-dependent process. A time-course experiment (e.g., 1, 4, 8, 24 hours) can help identify the optimal incubation period.
Incorrect Temperature This compound uptake is an active, energy-dependent process. Ensure the incubation is carried out at 37°C. As a control, incubating cells at 4°C should significantly reduce or inhibit uptake.
Cell Line Variability Different cell lines may exhibit varying efficiencies of peptide uptake. If possible, test uptake in a different cell line known to be responsive to stapled peptides.
Photobleaching FITC is susceptible to photobleaching. Minimize the exposure of your samples to light during incubation and imaging. Use an anti-fade mounting medium if you are performing fluorescence microscopy on fixed cells.

Issue 2: High background fluorescence.

Possible Cause Troubleshooting & Optimization
Incomplete Washing Ensure thorough washing of the cells with ice-cold PBS after incubation with FITC-SAHM1 to remove any peptide that is non-specifically bound to the cell surface.
Excess Unconjugated Dye Purify the FITC-SAHM1 conjugate properly after the labeling reaction to remove any free FITC. Gel filtration or dialysis are effective methods for this.[2]
Autofluorescence Some cell types exhibit natural autofluorescence. Image an untreated control sample of your cells using the same settings to determine the level of background autofluorescence.
Indirect Confirmation of this compound Uptake

Issue 3: No significant inhibition of Notch signaling in a luciferase reporter assay.

Possible Cause Troubleshooting & Optimization
Suboptimal this compound Concentration Perform a dose-response experiment with this compound to determine the IC50 in your specific reporter cell line.
Insufficient Incubation Time The inhibitory effect on gene transcription and subsequent protein expression (luciferase) takes time. Optimize the incubation time with this compound before measuring the reporter activity.
Reporter Cell Line Issues Confirm the responsiveness of your Notch reporter cell line using a known Notch inhibitor as a positive control.
This compound Degradation While stapling enhances peptide stability, degradation can still occur. Ensure proper storage of the this compound stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a time-course experiment measuring the uptake of FITC-SAHM1 in a cancer cell line using quantitative fluorescence microscopy.

Time Point (Hours)Mean Fluorescence Intensity (Arbitrary Units) ± SDPercentage of Positive Cells (%)
05.2 ± 1.12
125.8 ± 3.535
488.4 ± 9.285
8152.1 ± 15.796
24165.3 ± 18.198

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound with FITC

This protocol describes the conjugation of Fluorescein Isothiocyanate (FITC) to the primary amines of this compound.

Materials:

  • This compound peptide

  • Fluorescein Isothiocyanate (FITC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • DIPEA (N,N-Diisopropylethylamine) or Sodium Bicarbonate buffer (0.1 M, pH 9.0)

  • Gel filtration column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Dissolve this compound in DMF or DMSO to a concentration of 1-2 mg/mL.

  • Prepare the FITC solution by dissolving it in DMF or DMSO to a concentration of 1 mg/mL. This should be done immediately before use as FITC is light-sensitive.

  • Add a 3-5 molar excess of the FITC solution to the peptide solution.

  • Add DIPEA (6 equivalents) or dissolve the peptide in sodium bicarbonate buffer to achieve a basic pH, which is necessary for the reaction.

  • Incubate the reaction mixture for 2-4 hours at room temperature in the dark with gentle agitation.

  • To remove unreacted FITC, pass the reaction mixture through a gel filtration column equilibrated with PBS.

  • Collect the fractions containing the fluorescently labeled peptide. The FITC-SAHM1 conjugate will elute first, followed by the smaller, unconjugated FITC molecules.

  • Confirm the successful labeling and purity of the peptide conjugate using techniques such as mass spectrometry and UV-Vis spectrophotometry.

  • Store the purified FITC-SAHM1 at -20°C, protected from light.

Protocol 2: Quantitative Analysis of this compound Uptake by Fluorescence Microscopy using ImageJ/FIJI

This protocol provides a step-by-step guide to quantify the cellular uptake of FITC-SAHM1 from fluorescence microscopy images.

Procedure:

  • Image Acquisition:

    • Seed cells on glass-bottom dishes or coverslips.

    • Treat the cells with FITC-SAHM1 for the desired time points. Include an untreated control for background subtraction.

    • Acquire images using a fluorescence microscope with consistent settings (e.g., laser power, exposure time, gain) for all samples. Save images in a lossless format like TIFF.

  • ImageJ/FIJI Setup:

    • Open the acquired images in ImageJ/FIJI.

    • If you have multi-channel images (e.g., DAPI for nuclei and FITC for this compound), split the channels by going to Image > Color > Split Channels.

  • Cell Selection (Region of Interest - ROI):

    • Use the nuclear stain image (e.g., DAPI) to identify individual cells.

    • Go to Image > Adjust > Threshold to create a binary mask of the nuclei.

    • Use the Analyze > Analyze Particles tool to automatically create ROIs around each nucleus. Select "Add to Manager" to save the ROIs.

  • Fluorescence Measurement:

    • Switch to the FITC-SAHM1 image.

    • Ensure the ROI Manager is open with the ROIs from the nuclei.

    • Go to Analyze > Set Measurements and select "Mean gray value," "Area," and "Integrated density."

    • Click on "Measure" in the ROI Manager to measure the fluorescence intensity within each ROI.

  • Background Correction:

    • In each FITC-SAHM1 image, select a region with no cells to measure the background fluorescence.

    • Calculate the average background intensity.

    • Subtract this average background value from the mean fluorescence intensity of each cell.

  • Data Analysis:

    • Export the results to a spreadsheet program (e.g., Excel).

    • Calculate the average fluorescence intensity per cell for each condition and time point.

    • Normalize the data to the control group if necessary.

Protocol 3: Indirect Confirmation of this compound Uptake via a Notch Signaling Luciferase Reporter Assay

This protocol outlines the procedure to indirectly confirm this compound uptake by measuring its inhibitory effect on Notch signaling.

Materials:

  • A cell line stably expressing a Notch-responsive luciferase reporter (e.g., containing CSL-binding sites upstream of a luciferase gene).

  • This compound peptide

  • A known Notch inhibitor (e.g., DAPT) as a positive control.

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).

  • Luminometer.

Procedure:

  • Seed the Notch reporter cells in a white, clear-bottom 96-well plate at an appropriate density.

  • Allow the cells to adhere overnight.

  • The next day, treat the cells with varying concentrations of this compound. Include a vehicle control (the solvent used to dissolve this compound) and a positive control (DAPT).

  • Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

  • After the incubation period, add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Incubate the plate at room temperature for approximately 15-30 minutes to allow for cell lysis and the luciferase reaction to stabilize.

  • Measure the luminescence using a luminometer.

  • A dose-dependent decrease in luciferase activity in the this compound-treated wells compared to the vehicle control indicates successful cellular uptake and target engagement.

Visualizations

SAHM1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor NICD_Cytoplasm NICD Notch_Receptor->NICD_Cytoplasm 2. Cleavage & Release NICD_Nucleus NICD NICD_Cytoplasm->NICD_Nucleus 3. Nuclear Translocation Transcription_Complex Active Transcription Complex NICD_Nucleus->Transcription_Complex CSL CSL CSL->Transcription_Complex MAML1 MAML1 MAML1->Transcription_Complex Target_Genes Notch Target Genes (e.g., HES1, MYC) Transcription_Complex->Target_Genes 4. Activates Transcription Ligand Ligand (on adjacent cell) Ligand->Notch_Receptor 1. Binding This compound This compound This compound->Transcription_Complex Inhibits Assembly

Caption: this compound mechanism of action in the Notch signaling pathway.

Experimental_Workflow cluster_direct Direct Confirmation cluster_indirect Indirect Confirmation Label_this compound Label this compound with FITC Treat_Cells Treat Cells with FITC-SAHM1 Label_this compound->Treat_Cells Image_Cells Fluorescence Microscopy Treat_Cells->Image_Cells Quantify_Uptake ImageJ Analysis Image_Cells->Quantify_Uptake Treat_Reporter_Cells Treat Notch Reporter Cells with this compound Luciferase_Assay Perform Luciferase Assay Treat_Reporter_Cells->Luciferase_Assay Measure_Inhibition Quantify Inhibition Luciferase_Assay->Measure_Inhibition Start Start Start->Label_this compound Start->Treat_Reporter_Cells

Caption: Experimental workflows for confirming this compound cellular uptake.

References

Validation & Comparative

Unveiling the Notch Pathway: A Comparative Guide to SAHM1 and Genetic Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of two key methods for inhibiting the Notch signaling pathway: the pharmacological inhibitor SAHM1 and genetic knockdown of Notch. This analysis is supported by experimental data to objectively evaluate the performance and utility of each approach in preclinical research.

The Notch signaling pathway is a critical regulator of cell fate decisions, proliferation, and apoptosis. Its dysregulation is implicated in a variety of diseases, most notably in T-cell acute lymphoblastic leukemia (T-ALL), where activating mutations in the NOTCH1 gene are prevalent.[1] Consequently, the development of effective Notch inhibitors is a significant focus in therapeutic research. This guide cross-validates the effects of a stapled alpha-helical peptide inhibitor, this compound, with the established method of genetic knockdown of Notch.

Performance Comparison: this compound vs. Notch Knockdown

This compound is a cell-permeable, hydrocarbon-stapled peptide that mimics the Mastermind-like 1 (MAML1) protein, a crucial co-activator in the Notch transcriptional complex. By competitively binding to the Notch intracellular domain (NICD)-CSL complex, this compound effectively prevents the assembly of the active transcriptional machinery.[2] Genetic knockdown, typically achieved through small interfering RNA (siRNA) or short hairpin RNA (shRNA), directly targets the Notch mRNA for degradation, thereby reducing the overall levels of the Notch receptor.

The following table summarizes the quantitative effects of both this compound and Notch1 knockdown on key downstream targets and cellular processes, primarily in the context of T-ALL cell lines.

ParameterThis compound TreatmentNotch1 Knockdown (siRNA/shRNA)Cell Line ContextCitation
Target Gene Expression
HES1 mRNA Reduction~50-70%~40-60%T-ALL / Hematopoietic Progenitors[2][3]
MYC mRNA Reduction~40-60%Not consistently reported in direct comparisonT-ALL[2]
DTX1 mRNA Reduction~60-80%Not consistently reported in direct comparisonT-ALL[2]
Cellular Phenotype
Inhibition of Cell ProliferationSignificant reductionSignificant reductionT-ALL / Various Cancers[4][5]
Induction of ApoptosisSignificant increase in caspase 3/7 activitySignificant increase in apoptotic cell populationT-ALL / Various Cancers[4][6]

Experimental Methodologies

Detailed protocols for the key experiments cited are provided below to facilitate reproducibility and further investigation.

This compound Treatment Protocol

This protocol is based on methodologies used in studies on T-ALL cell lines.[2][7]

  • Cell Culture: T-ALL cell lines (e.g., KOPT-K1, HPB-ALL) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a 5% CO2 incubator.

  • This compound Preparation: Lyophilized this compound peptide is reconstituted in sterile water or an appropriate buffer to a stock concentration of 1-10 mM.

  • Treatment: Cells are seeded at a density of 2 x 10^5 cells/mL. This compound is added to the culture medium to a final concentration of 5-20 µM. A vehicle control (e.g., sterile water) is run in parallel.

  • Incubation: Cells are incubated with this compound for 24-72 hours, depending on the experimental endpoint.

  • Analysis: Following incubation, cells are harvested for downstream analyses such as quantitative RT-PCR for target gene expression, cell proliferation assays (e.g., MTT or cell counting), or apoptosis assays.

Notch1 Genetic Knockdown via siRNA

This protocol provides a general framework for siRNA-mediated knockdown of Notch1 in cancer cell lines.[5][8]

  • Cell Seeding: One day prior to transfection, cells are seeded in antibiotic-free medium to achieve 50-70% confluency on the day of transfection.

  • siRNA Preparation: Notch1-specific siRNA and a non-targeting control siRNA are diluted in serum-free medium.

  • Transfection Reagent Preparation: A lipid-based transfection reagent (e.g., Lipofectamine® 2000) is diluted in serum-free medium and incubated for 5 minutes at room temperature.

  • Complex Formation: The diluted siRNA and transfection reagent are mixed and incubated for 20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.

  • Transfection: The siRNA-lipid complexes are added to the cells.

  • Incubation: Cells are incubated with the transfection complexes for 4-6 hours at 37°C, after which the medium is replaced with fresh complete medium.

  • Analysis: Cells are harvested 48-72 hours post-transfection for analysis of Notch1 knockdown efficiency (by qRT-PCR or Western blot) and downstream effects.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: qPCR is performed using a SYBR Green-based master mix and primers specific for the target genes (HES1, MYC, DTX1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Relative gene expression is calculated using the ΔΔCt method.[9]

Apoptosis Assay (Annexin V Staining)

This protocol outlines the detection of apoptosis using Annexin V staining followed by flow cytometry.[10][11][12]

  • Cell Harvesting: Cells are harvested and washed twice with cold PBS.

  • Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Visualizing the Mechanisms

To better understand the processes described, the following diagrams illustrate the Notch signaling pathway, the experimental workflow for cross-validation, and the distinct mechanisms of this compound and siRNA.

Notch_Signaling_Pathway cluster_sending Signal Sending Cell cluster_receiving Signal Receiving Cell Ligand Delta/Jagged Ligand Notch_Receptor Notch Receptor Ligand->Notch_Receptor Binding ADAM ADAM Protease Notch_Receptor->ADAM S2 Cleavage Gamma_Secretase γ-Secretase NICD NICD Gamma_Secretase->NICD S3 Cleavage CSL CSL NICD->CSL Translocates to Nucleus MAML MAML CSL->MAML Target_Genes Target Genes (HES1, MYC) MAML->Target_Genes Transcriptional Activation

Fig. 1: The canonical Notch signaling pathway.

Experimental_Workflow cluster_treatments Experimental Arms cluster_assays Downstream Analysis start T-ALL Cell Culture This compound This compound Treatment start->this compound siRNA Notch1 siRNA Transfection start->siRNA Control Vehicle/Control siRNA start->Control qPCR qRT-PCR (HES1, MYC, DTX1) This compound->qPCR Proliferation Proliferation Assay This compound->Proliferation Apoptosis Apoptosis Assay This compound->Apoptosis siRNA->qPCR siRNA->Proliferation siRNA->Apoptosis Control->qPCR Control->Proliferation Control->Apoptosis end Comparative Data Analysis qPCR->end Proliferation->end Apoptosis->end

Fig. 2: Experimental workflow for cross-validation.

Inhibition_Mechanisms cluster_this compound This compound Inhibition cluster_sirna siRNA-mediated Knockdown NICD_CSL NICD-CSL Complex This compound This compound NICD_CSL->this compound Binding Transcription_Blocked Transcription Blocked This compound->Transcription_Blocked MAML MAML MAML->NICD_CSL Binding Inhibited Notch_mRNA Notch1 mRNA siRNA Notch1 siRNA Notch_mRNA->siRNA RISC RISC Complex siRNA->RISC Degradation mRNA Degradation RISC->Degradation

Fig. 3: Mechanisms of this compound vs. siRNA inhibition.

Conclusion

Both this compound and genetic knockdown of Notch serve as potent tools for inhibiting the Notch signaling pathway, leading to comparable downstream effects on target gene expression and cellular phenotypes such as decreased proliferation and increased apoptosis. This compound offers a rapid and reversible method of pharmacological inhibition, making it suitable for studies requiring temporal control of Notch signaling. Genetic knockdown, on the other hand, provides a highly specific and sustained reduction in Notch expression, which is advantageous for validating the on-target effects of pharmacological agents and for long-term studies. The choice between these two powerful techniques will ultimately depend on the specific experimental goals and the desired level of temporal and spatial control over Notch pathway inhibition. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their experimental designs.

References

Comparative Analysis of SAHM1 Across Diverse Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the stapled α-helical peptide, SAHM1, a direct inhibitor of the NOTCH1 transcription factor complex, across various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the NOTCH signaling pathway.

Executive Summary

This compound is a synthetic, cell-permeable peptide that functions by disrupting the formation of the active NOTCH1 transcriptional complex. It competitively inhibits the binding of Mastermind-like 1 (MAML1) to the intracellular domain of NOTCH1 (ICN1) and CSL, thereby suppressing the transcription of NOTCH target genes. This guide summarizes the available experimental data on the efficacy of this compound in different cancer contexts, highlighting its potent anti-proliferative and pro-apoptotic effects, particularly in cancers driven by aberrant NOTCH signaling.

Data Presentation: Quantitative Analysis of this compound Efficacy

The following tables summarize the quantitative data on the activity of this compound in various experimental settings.

Assay TypeCell Line / SystemIC50 Value (µM)Key Findings
Luciferase Reporter AssayNOTCH1-dependent6.5 ± 1.6This compound demonstrates dose-dependent repression of NOTCH1-regulated luciferase activity.
Cell Proliferation
T-Cell Acute Lymphoblastic Leukemia (T-ALL)
GSI-sensitive T-ALL cell lines (e.g., CUTLL1, SUPT1, HPB-ALL, TALL-1, DND-41, KOPT-K1)Not explicitly stated-This compound effectively suppresses the proliferation of GSI-sensitive T-ALL cell lines.[1][2]
GSI-insensitive, NOTCH-independent T-ALL cell lines (e.g., JURKAT, MOLT-4)Not explicitly stated-This compound shows no significant effect on the proliferation of these cell lines, highlighting its specificity for the NOTCH pathway.[1][2]
Other Hematological Malignancies
Acute Myeloid Leukemia (AML)Not specified-This compound has been shown to inhibit the proliferation of AML cells.
B-Cell Acute Lymphoblastic Leukemia (B-ALL)Not specified-This compound has been reported to have no significant effect on B-ALL.
Solid Tumors
Bladder CancerNot specified-Combined treatment with this compound and chemotherapy enhanced tumor growth inhibition in mouse models.[3]

Comparative Efficacy of this compound

Cancer TypeThis compound EfficacyNotch Dependency
T-Cell Acute Lymphoblastic Leukemia (T-ALL) High in GSI-sensitive lines. Induces apoptosis and reduces proliferation.[1][2]Highly dependent on aberrant NOTCH1 signaling.[4]
Acute Myeloid Leukemia (AML) Moderate . Inhibits cell proliferation.NOTCH signaling is implicated in AML pathogenesis.
Bladder Cancer Synergistic . Enhances the effect of chemotherapy.[3]The role of NOTCH signaling in bladder cancer is complex, with both tumor-suppressive and oncogenic functions reported.[3]
B-Cell Acute Lymphoblastic Leukemia (B-ALL) Low to None . No significant anti-leukemic effects observed.In B-ALL, activation of NOTCH signaling can actually lead to cell-cycle arrest and apoptosis.[5]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Culture and this compound Treatment
  • Cell Lines: T-ALL cell lines (KOPT-K1, HPB-ALL), and other cancer cell lines of interest are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Preparation: this compound peptide is dissolved in sterile, nuclease-free water or an appropriate buffer to create a stock solution, which is then aliquoted and stored at -20°C.

  • Treatment: Cells are seeded at a predetermined density and allowed to adhere overnight (for adherent cells). The following day, the culture medium is replaced with fresh medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO).

Cell Proliferation Assay (MTT Assay)
  • Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and treated with varying concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Quantitative Real-Time PCR (qRT-PCR) for NOTCH Target Gene Expression
  • RNA Extraction: Total RNA is extracted from this compound-treated and control cells using a suitable RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Real-time PCR is performed using SYBR Green master mix and primers specific for NOTCH target genes (e.g., HES1, MYC, DTX1) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Western Blot Analysis for NOTCH Signaling Proteins
  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against cleaved NOTCH1 (Val1744), HES1, or other proteins of interest, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Luciferase Reporter Assay for NOTCH1 Transcriptional Activity
  • Transfection: Cells are co-transfected with a NOTCH-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Treatment: After 24 hours, cells are treated with this compound or a vehicle control.

  • Lysis and Measurement: Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • Normalization: Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency.

Visualizations

Signaling Pathway of this compound Action

SAHM1_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor NICD Notch Intracellular Domain (NICD) Notch_Receptor->NICD 2. Cleavage & Release Ligand Notch Ligand (e.g., Delta, Jagged) Ligand->Notch_Receptor 1. Ligand Binding CSL CSL NICD->CSL 3. Nuclear Translocation & Complex Formation Active_Complex Active Transcriptional Complex Transcription_Inhibition Transcription Inhibited CSL->Transcription_Inhibition Forms Inactive Complex with this compound MAML1 MAML1 MAML1->Active_Complex 4. MAML1 Recruitment This compound This compound This compound->CSL Competes with MAML1 Target_Genes Notch Target Genes (HES1, MYC, DTX1) Active_Complex->Target_Genes 5. Gene Transcription

Caption: Mechanism of this compound-mediated inhibition of the canonical Notch signaling pathway.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_cell_lines Select Cancer Cell Lines cluster_assays Perform Assays T-ALL T-ALL Treatment Treat with this compound (Dose-Response) T-ALL->Treatment AML AML AML->Treatment Bladder Bladder Bladder->Treatment B-ALL B-ALL B-ALL->Treatment Proliferation Cell Proliferation (MTT Assay) Treatment->Proliferation Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Gene_Expression Gene Expression (qRT-PCR) Treatment->Gene_Expression Protein_Analysis Protein Analysis (Western Blot) Treatment->Protein_Analysis Data_Analysis Data Analysis & Comparison (IC50, Gene Expression Fold Change) Proliferation->Data_Analysis Apoptosis->Data_Analysis Gene_Expression->Data_Analysis Protein_Analysis->Data_Analysis

Caption: General experimental workflow for the comparative analysis of this compound in cancer cell lines.

References

Evaluating the Therapeutic Potential of SAHM1 in Asthma Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of SAHM1, a novel peptide-based inhibitor of the Notch signaling pathway, in preclinical asthma models. Its performance is evaluated against established corticosteroid treatments, supported by experimental data from various studies. This document is intended to inform researchers, scientists, and drug development professionals on the current understanding of this compound's efficacy and mechanism of action in the context of allergic airway inflammation.

Introduction to this compound

This compound (Stapled α-Helical peptide derived from Mastermind-like 1) is a cell-permeable, hydrocarbon-stapled peptide that acts as a specific inhibitor of the Notch signaling pathway.[1] Unlike broad-spectrum gamma-secretase inhibitors (GSIs) which can have off-target effects, this compound specifically targets the protein-protein interface of the Notch transcription factor complex, preventing its assembly and subsequent gene transcription.[1] The Notch pathway is implicated in the pathogenesis of allergic asthma, particularly in regulating the differentiation of T helper 2 (Th2) cells, which are key drivers of allergic inflammation.[2][3] By inhibiting this pathway, this compound aims to abrogate the hallmarks of asthma, including airway hyperreactivity (AHR), eosinophilic inflammation, and Th2 cytokine production.[1]

Comparative Efficacy of this compound and Corticosteroids

The following tables summarize the quantitative data on the efficacy of this compound and corticosteroids in mouse models of allergic asthma. It is important to note that the data for this compound and corticosteroids are derived from different studies, and therefore, this represents an indirect comparison.

Table 1: Effect of this compound on Airway Inflammation in a House Dust Mite (HDM)-Induced Asthma Model

Treatment GroupEosinophil Count (in BALF)T-cell Count (in BALF)IL-4 Producing T-cells (%)IL-5 Producing T-cells (%)IL-13 Producing T-cells (%)
Control (HDM-sensitized) HighHighHighHighHigh
This compound-treated Marked Reduction[1]Marked Reduction[1]Significant Reduction[1]Significant Reduction[1]Significant Reduction[1]

BALF: Bronchoalveolar Lavage Fluid. Data is qualitative based on the findings of KleinJan et al., 2017.

Table 2: Effect of Dexamethasone on Airway Inflammation in an Ovalbumin (OVA)-Induced Asthma Model

Treatment GroupEosinophil Count (in BALF)Lymphocyte Count (in BALF)IL-4 (in BALF)IL-13 (in BALF)
Control (OVA-sensitized) Significantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
Dexamethasone-treated Significantly Decreased[4]Significantly Decreased[4]Significantly Decreased[4]Significantly Decreased[4]

Data from a study comparing a γ-secretase inhibitor (GSI) and dexamethasone.[4]

Table 3: Effect of Budesonide (B1683875) on Airway Inflammation and Remodeling in an OVA-Induced Asthma Model

Treatment GroupAirway Inflammation ScorePercentage Vascularity
Control (OVA-sensitized) 4.80 ± 0.202.83 ± 0.90
Budesonide-treated 2.90 ± 0.18[5]0.78 ± 0.14[5]

Data presented as mean ± SEM.[5]

Experimental Protocols

House Dust Mite (HDM)-Induced Allergic Airway Inflammation Model (for this compound evaluation)

This protocol is based on the methodology described in studies investigating the effects of this compound in a clinically relevant asthma model.[1]

  • Animals: Female C57BL/6 mice, 6-8 weeks old, are used.

  • Sensitization and Challenge: Mice are intranasally sensitized with 1 µg of house dust mite (HDM) extract in 10 µL of saline on day 0. Subsequently, mice are challenged intranasally with 10 µg of HDM in 10 µL of saline on days 7, 8, 9, and 10.

  • This compound Administration: this compound is administered intranasally at a specified dose (e.g., 1 mg/kg) one hour prior to each HDM challenge. A control group receives a scrambled peptide or vehicle.

  • Readout Parameters (24 hours after the final challenge):

    • Airway Hyperreactivity (AHR): Assessed by measuring the change in lung resistance in response to increasing doses of methacholine (B1211447) using a forced oscillation technique.

    • Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect BAL fluid. Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are determined.

    • Cytokine Analysis: Cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid are measured by ELISA or multiplex assay.

    • Lung Histology: Lungs are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin for inflammation, Periodic acid-Schiff for mucus production) to assess airway inflammation and remodeling.

    • Flow Cytometry: To analyze T-cell populations and their cytokine production in the lung and draining lymph nodes.

Ovalbumin (OVA)-Induced Allergic Airway Inflammation Model (for Corticosteroid evaluation)

This is a classic model used to induce allergic airway inflammation.

  • Animals: BALB/c mice, 6-8 weeks old, are commonly used.

  • Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (e.g., 20 µg) emulsified in aluminum hydroxide (B78521) on days 0 and 14.

  • Challenge: From day 21 to 23, mice are challenged with an aerosolized solution of OVA (e.g., 1%) for 30 minutes each day.

  • Corticosteroid Administration: Dexamethasone or budesonide is administered (e.g., intraperitoneally or intranasally) at a specified dose and schedule, typically before each challenge.

  • Readout Parameters (24-48 hours after the final challenge): Similar to the HDM model, AHR, BAL fluid analysis, cytokine levels, and lung histology are assessed.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: Inhibition of the Notch Signaling Pathway

SAHM1_Mechanism_of_Action cluster_sending Signal Sending Cell cluster_receiving Signal Receiving Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Notch Ligand (e.g., Delta, Jagged) Receptor Notch Receptor Ligand->Receptor Binding NICD_cleavage S2/S3 Cleavage (ADAM/γ-secretase) Receptor->NICD_cleavage NICD Notch Intracellular Domain (NICD) NICD_cleavage->NICD Releases CSL CSL NICD->CSL Translocates & Binds Transcription_Complex Active Transcription Complex MAML MAML MAML->Transcription_Complex Binds Target_Genes Target Gene Transcription (e.g., GATA3) Transcription_Complex->Target_Genes Activates This compound This compound This compound->Block Inhibits Binding

Caption: this compound inhibits the Notch signaling pathway by preventing MAML binding.

Experimental Workflow for Evaluating this compound in an HDM-Induced Asthma Model

Experimental_Workflow Start Start: Mice (C57BL/6) Sensitization Day 0: Intranasal HDM Sensitization Start->Sensitization Challenge_Phase Days 7-10: Daily Intranasal HDM Challenge Sensitization->Challenge_Phase Treatment This compound or Vehicle Administration (1 hr before each challenge) Challenge_Phase->Treatment Analysis Day 11: Analysis of Asthma Hallmarks Challenge_Phase->Analysis Treatment->Challenge_Phase AHR Airway Hyperreactivity Analysis->AHR BALF BALF Cellularity & Cytokines Analysis->BALF Histology Lung Histology Analysis->Histology Flow_Cytometry T-cell Analysis Analysis->Flow_Cytometry

Caption: Workflow for HDM-induced asthma model and this compound treatment.

Conclusion

This compound demonstrates significant therapeutic potential in preclinical models of allergic asthma by effectively targeting the Notch signaling pathway. Experimental data indicates that this compound can reduce key features of asthma, including eosinophilic inflammation, Th2-mediated cytokine responses, and airway hyperreactivity.[1] While a direct head-to-head comparison with corticosteroids in the same study is lacking, the available evidence suggests that this compound's targeted mechanism of action could offer a promising alternative or complementary therapeutic strategy. Corticosteroids remain a cornerstone of asthma treatment, exhibiting broad anti-inflammatory effects.[4][5] However, their potential for side effects and the existence of steroid-resistant asthma highlight the need for novel, targeted therapies like this compound. Further research, including direct comparative efficacy and safety studies, is warranted to fully elucidate the therapeutic potential of this compound for the treatment of asthma.

References

SAHM1 vs. Gamma-Secretase Inhibitors: A Comparative Guide to On-Target Specificity and Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the inhibition of the Notch signaling pathway, understanding the specificity of available pharmacological tools is paramount. This guide provides a detailed comparison of SAHM1 (Stapled α-Helical Motif 1) and Gamma-Secretase Inhibitors (GSIs), focusing on their mechanisms of action and their propensity for off-target effects, supported by experimental data and detailed protocols.

The Notch signaling pathway is a critical regulator of cell fate decisions, and its dysregulation is implicated in a variety of diseases, including cancer and developmental disorders. Consequently, there is significant interest in developing inhibitors of this pathway. Two major classes of inhibitors that have been extensively studied are GSIs and, more recently, this compound. While both effectively inhibit Notch signaling, their distinct mechanisms of action lead to vastly different off-target effect profiles.

Mechanism of Action: A Tale of Two Strategies

Gamma-Secretase Inhibitors (GSIs) are small molecule compounds that target the γ-secretase complex, an intramembrane protease responsible for the final cleavage step of the Notch receptor, which releases the Notch intracellular domain (NICD) to activate downstream signaling. However, the γ-secretase complex is promiscuous, with over 140 known substrates, including the Amyloid Precursor Protein (APP), CD44, and ErbB4.[1][2][3] This lack of specificity is the primary driver of the significant off-target effects and toxicities observed with GSIs in clinical trials.[4]

In contrast, this compound is a stapled α-helical peptide designed to mimic the Mastermind-like 1 (MAML1) protein. It directly interferes with the formation of the Notch transcriptional activation complex in the nucleus by competitively binding to the NICD-CSL interface, thereby preventing the recruitment of MAML1.[4][5] This downstream point of intervention makes this compound highly specific for the Notch pathway.

Comparative Analysis of Off-Target Effects

While no head-to-head, comprehensive proteomic or transcriptomic studies directly comparing the off-target profiles of this compound and GSIs are publicly available, a substantial body of evidence allows for a robust comparative analysis based on their mechanisms and known interactions.

Gamma-Secretase Inhibitors (GSIs): Broad Off-Target Profile

The off-target effects of GSIs are a direct consequence of their inhibition of the cleavage of numerous transmembrane proteins other than Notch. This can lead to a wide array of cellular and physiological consequences.

Off-Target Substrate ClassExamples of Affected ProteinsPotential Physiological Consequences
Cell Adhesion Molecules E-cadherin, N-cadherin, CD44Disruption of cell-cell adhesion, altered cell migration
Receptor Tyrosine Kinases ErbB4Impaired growth factor signaling
Synaptic Proteins Amyloid Precursor Protein (APP), Neuregulin-1Altered synaptic function, potential for neurological side effects
Immune System Proteins CD44, TREM2Modulation of immune cell function
Other Transmembrane Proteins VariousDiverse and often unpredictable cellular effects

This table is a summary based on the known promiscuity of the γ-secretase enzyme and is not exhaustive.

This compound: A More Targeted Approach with Potential for MAML1-Related Off-Target Effects

This compound's design confers high specificity for the Notch pathway. However, because it acts by competing with MAML1, its potential off-target effects are linked to the functions of MAML1 outside of Notch signaling. MAML1 is known to act as a coactivator for other transcription factors, including p53 and Myocyte Enhancer Factor 2C (MEF2C), and is also involved in the Wnt/β-catenin signaling pathway.[5][6][7][8]

Potential Off-Target InteractionInteracting ProteinPotential Physiological Consequences of Inhibition
Tumor Suppression p53Interference with p53-mediated tumor suppression
Myogenesis MEF2CAlteration of muscle development and differentiation
Wnt/β-catenin Signaling β-cateninModulation of a key pathway in development and disease

It is important to note that while these interactions are theoretically possible, the extent to which therapeutic concentrations of this compound affect these MAML1-dependent pathways has not been extensively characterized. A key study using Gene Set Enrichment Analysis (GSEA) demonstrated that the global gene expression profile of cells treated with this compound shows a striking correlation with that of cells treated with a GSI, suggesting that the primary effect of this compound is indeed the inhibition of the Notch pathway.[4]

Signaling and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Notch_Signaling_Pathway Ligand Ligand (e.g., Delta, Jagged) Notch_Receptor Notch Receptor Ligand->Notch_Receptor Binds S2_Cleavage S2 Cleavage (ADAM Protease) Notch_Receptor->S2_Cleavage S3_Cleavage S3 Cleavage S2_Cleavage->S3_Cleavage Gamma_Secretase γ-Secretase Gamma_Secretase->S3_Cleavage NICD NICD S3_Cleavage->NICD Releases CSL CSL NICD->CSL Transcription_Complex Transcriptional Activation Complex NICD->Transcription_Complex CSL->Transcription_Complex MAML1 MAML1 MAML1->Transcription_Complex Target_Genes Notch Target Genes (e.g., HES, HEY) Transcription_Complex->Target_Genes Activates GSI GSI GSI->Gamma_Secretase Inhibits This compound This compound This compound->Transcription_Complex Inhibits Assembly

Figure 1: Notch Signaling Pathway and Points of Inhibition. This diagram illustrates the canonical Notch signaling pathway, highlighting the distinct points of intervention for Gamma-Secretase Inhibitors (GSIs) and this compound.

Off_Target_Workflow start Start: Cell Culture treatment Treatment with This compound or GSI start->treatment proteomics Quantitative Proteomics (e.g., SILAC, TMT) treatment->proteomics transcriptomics Transcriptomics (e.g., RNA-seq, Microarray) treatment->transcriptomics data_analysis Bioinformatic Analysis proteomics->data_analysis transcriptomics->data_analysis off_target_id Identification of Off-Target Effects data_analysis->off_target_id validation Functional Validation (e.g., Western Blot, Reporter Assays) off_target_id->validation end End: Confirmed Off-Target Profile validation->end

Figure 2: Experimental Workflow for Assessing Off-Target Effects. This flowchart outlines a typical experimental approach to identify and validate the off-target effects of inhibitors like this compound and GSIs.

Detailed Experimental Protocols

Whole-Cell Lysate γ-Secretase Activity Assay

This assay is used to determine the inhibitory activity of GSIs on the γ-secretase complex.

Materials:

  • Cells expressing γ-secretase and a substrate (e.g., APP)

  • Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease inhibitors)

  • Fluorogenic γ-secretase substrate (e.g., a peptide corresponding to the APP cleavage site flanked by EDANS and DABCYL)

  • 96-well black microplate

  • Fluorimeter

Protocol:

  • Culture cells to ~80-90% confluency.

  • Lyse the cells in ice-cold Cell Lysis Buffer.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant.

  • In a 96-well black microplate, add a standardized amount of cell lysate to each well.

  • Add varying concentrations of the GSI or vehicle control to the wells.

  • Pre-incubate for 30 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic γ-secretase substrate.

  • Measure the fluorescence kinetically over 1-2 hours at an excitation/emission wavelength appropriate for the fluorophore (e.g., 340 nm/490 nm for EDANS).

  • Calculate the rate of substrate cleavage and determine the IC50 value for the GSI.

Competitive Binding Assay for this compound

This assay measures the ability of this compound to disrupt the interaction between NICD and MAML1.

Materials:

  • Purified recombinant NICD (e.g., GST-tagged)

  • Purified recombinant CSL

  • Purified recombinant MAML1 (e.g., His-tagged)

  • Fluorescently labeled this compound (e.g., FITC-SAHM1)

  • Binding Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • 96-well non-binding surface plate

  • Fluorescence polarization reader

Protocol:

  • In a 96-well non-binding surface plate, add a constant concentration of fluorescently labeled this compound.

  • Add a pre-formed complex of NICD and CSL to the wells.

  • Add increasing concentrations of unlabeled this compound or a negative control peptide.

  • Incubate at room temperature for 1 hour to reach equilibrium.

  • Measure the fluorescence polarization of each well.

  • A decrease in polarization indicates the displacement of the fluorescently labeled this compound by the unlabeled competitor.

  • Calculate the IC50 value for this compound, which reflects its binding affinity for the NICD-CSL complex.[4]

Global Proteomics Analysis of Off-Target Effects

This protocol outlines a general approach for identifying off-target effects using quantitative proteomics.

Materials:

  • Cell line of interest

  • This compound, GSI, and vehicle control

  • SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or TMT (Tandem Mass Tag) reagents

  • Lysis buffer for mass spectrometry (e.g., 8 M urea (B33335) in 100 mM Tris-HCl pH 8.5)

  • Trypsin

  • LC-MS/MS system

Protocol:

  • Culture cells in either "light," "medium," or "heavy" SILAC media for several passages to ensure complete labeling.

  • Treat the "light" cells with vehicle, "medium" cells with this compound, and "heavy" cells with the GSI for a defined period.

  • Harvest and lyse the cells separately.

  • Combine equal amounts of protein from the three conditions.

  • Perform in-solution trypsin digestion of the combined protein sample.

  • Analyze the resulting peptides by LC-MS/MS.

  • Use bioinformatics software to identify and quantify peptides, and determine the relative abundance of proteins between the different treatment conditions.

  • Proteins that show significant changes in abundance in the this compound or GSI treated samples compared to the vehicle control, and are not known Notch pathway components, are considered potential off-target effects.

Conclusion

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling SAHM1

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with SAHM1, a stabilized hydrocarbon-stapled alpha-helical peptide and Notch pathway inhibitor. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its lyophilized powder form, a comprehensive suite of personal protective equipment is mandatory to prevent inhalation, dermal, and ocular exposure.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes.[1][2][3]
Face ShieldRecommended when there is a significant risk of splashing, especially during the reconstitution of the lyophilized powder.[1][2]
Hand Protection Disposable Nitrile GlovesMinimum requirement for handling. Double-gloving is recommended for added protection.[1][2][4] Gloves should be changed immediately if contaminated.
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing from potential contamination.[1][2][5]
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling the lyophilized powder to prevent inhalation.[1][2][3]
General Laboratory Attire Long Pants and Closed-Toe ShoesStandard laboratory practice to minimize skin exposure.[2]

Experimental Protocols: Safe Handling and Storage

Proper handling and storage procedures are vital for maintaining the stability and efficacy of this compound, as well as for ensuring a safe laboratory environment.

Receiving and Storage of Lyophilized this compound
  • Inspection: Upon receipt, visually inspect the vial for any damage.

  • Storage Conditions: Store the lyophilized peptide at -20°C for long-term stability.[6] For short-term storage (under 2 weeks), 4°C is acceptable.[4]

  • Protection: Keep the vial tightly sealed and protected from moisture and light.[4][5]

Reconstitution of this compound

This compound is soluble in water to 1 mg/ml and in DMSO to 50 mg/mL.

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator to prevent condensation.[5]

  • Solvent Addition: Using a calibrated pipette, slowly add the desired solvent to the vial.

  • Dissolution: Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted this compound into single-use vials for storage.[4][5]

  • Storage of Reconstituted this compound: Store aliquots at -20°C.

SAHM1_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Equilibrate Vial Equilibrate Vial Prepare Workspace->Equilibrate Vial Reconstitute this compound Reconstitute this compound Equilibrate Vial->Reconstitute this compound Aliquot Solution Aliquot Solution Reconstitute this compound->Aliquot Solution Store Aliquots Store Aliquots Aliquot Solution->Store Aliquots Collect Waste Collect Waste Aliquot Solution->Collect Waste Store Aliquots->Collect Waste Dispose as Chemical Waste Dispose as Chemical Waste Collect Waste->Dispose as Chemical Waste

Caption: Workflow for the safe handling of this compound.

Disposal Plan

All materials that have come into contact with this compound, as well as any waste solutions containing the peptide, must be treated as chemical waste.

Waste Collection
  • Contaminated Materials: All disposable items, such as pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.[1]

  • Aqueous Waste: All solutions containing this compound should be collected in a sealed, properly labeled chemical waste container.[1]

Disposal Procedure
  • Segregation: Ensure that this compound waste is not mixed with other types of waste.

  • Labeling: Clearly label the waste container with "Hazardous Chemical Waste" and list the contents.

  • Removal: Arrange for the disposal of the chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[3]

SAHM1_Disposal_Pathway This compound Use This compound Use Contaminated Materials Contaminated Materials This compound Use->Contaminated Materials Aqueous Waste Aqueous Waste This compound Use->Aqueous Waste Hazardous Waste Container Hazardous Waste Container Contaminated Materials->Hazardous Waste Container Aqueous Waste->Hazardous Waste Container Institutional Disposal Institutional Disposal Hazardous Waste Container->Institutional Disposal

Caption: Logical flow for the disposal of this compound waste.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.